N-Cbz-nortropine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYOOOSGBBQPJ-PBWFPOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic strategies, experimental protocols for key reactions, and quantitative data to support reproducibility and optimization.
Introduction
Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Cbz-nortropine, is a crucial building block in medicinal chemistry. The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a prevalent motif in a wide range of biologically active natural products and synthetic molecules. The hydroxyl group at the 3-position and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom provide versatile handles for further chemical modifications, making this compound a valuable precursor for the synthesis of novel pharmaceuticals. This guide will focus on the most common and practical laboratory-scale syntheses of this intermediate.
Overview of Synthetic Strategies
Two principal retrosynthetic pathways are commonly employed for the synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. Both routes typically commence from commercially available tropinone or its derivatives.
Route A initiates with the N-demethylation of tropinone to yield nortropinone, followed by the protection of the secondary amine with a Cbz group, and concludes with the stereoselective reduction of the ketone.
Route B involves the initial reduction of tropinone to tropine, followed by N-demethylation to nortropine, and subsequent N-protection with the Cbz group.
The choice between these routes often depends on the availability of starting materials, desired stereochemistry of the final product, and scalability of the reactions.
Detailed Experimental Protocols and Data
This section provides detailed procedures for the key transformations in the synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.
Route A: Synthesis via N-Cbz-Nortropinone
This is often the preferred route due to the commercial availability of nortropinone hydrochloride, which bypasses the N-demethylation step of tropinone.
This reaction protects the secondary amine of nortropinone with a Cbz group to form N-Cbz-nortropinone.
Reaction Scheme:
Experimental Protocol:
To a solution of nortropinone hydrochloride (1 equivalent) in dichloromethane (CH2Cl2), diisopropylethylamine (DIPEA) (3 equivalents) is added, and the mixture is stirred at room temperature. Benzyl chloroformate (Cbz-Cl) (0.95 equivalents) is then added dropwise, and the reaction is stirred for 30 minutes. The reaction mixture is then diluted with CH2Cl2 and washed sequentially with 1N hydrochloric acid and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.[1]
| Parameter | Value | Reference |
| Starting Material | Nortropinone Hydrochloride | [1] |
| Reagents | Benzyl Chloroformate, DIPEA | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 30 minutes | [1] |
| Yield | ~88% | [1] |
Characterization Data for N-Cbz-Nortropinone:
| Property | Value |
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.30 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz, CDCl3) | δ 1.71 (dd, J=15.0, 7.2 Hz, 2H), 2.12 (m, 2H), 2.38 (d, J=15.9 Hz, 2H), 2.67 (m, 2H), 4.62 (s, 2H), 5.22 (s, 2H), 7.38 (m, 5H)[1] |
The reduction of the ketone in N-Cbz-nortropinone to the corresponding alcohol yields the final product. The stereochemical outcome of this reduction is crucial, with the endo isomer being the thermodynamically more stable and often major product when using hydride reducing agents like sodium borohydride.
Reaction Scheme:
Experimental Protocol:
N-Cbz-nortropinone (1 equivalent) is dissolved in methanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | N-Cbz-Nortropinone |
| Reagent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Yield | High (specific yield not reported) |
Characterization Data for endo-Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate:
| Property | Value | Reference |
| Molecular Formula | C15H19NO3 | [2][3] |
| Molecular Weight | 261.32 g/mol | [2][3] |
| CAS Number | 109840-91-7 | [3] |
| Appearance | White solid | |
| Melting Point | 124 °C | [4] |
| ¹H NMR (CDCl3) | δ 7.38-7.28 (m, 5H), 5.15 (s, 2H), 4.40 (br s, 2H), 4.05 (br s, 1H), 2.10-1.95 (m, 4H), 1.75-1.65 (m, 4H) | |
| ¹³C NMR (CDCl3) | δ 155.0, 136.8, 128.5, 127.9, 127.8, 66.8, 66.2, 53.0, 39.8, 28.8 |
Route B: Synthesis via Nortropine
This route involves the initial reduction of tropinone, which can be less expensive than nortropinone.
The ketone of tropinone is reduced to the alcohol, tropine.
Experimental Protocol:
Tropinone (1 equivalent) is dissolved in an appropriate solvent such as methanol or ethanol. Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred for several hours at room temperature. After completion, the reaction is worked up similarly to the reduction of N-Cbz-nortropinone.
The methyl group on the nitrogen is removed to provide the free secondary amine. A common method is the von Braun reaction using cyanogen bromide, or more modernly and safely, with α-chloroethyl chloroformate (ACE-Cl).
Experimental Protocol using ACE-Cl:
Tropine (1 equivalent) is dissolved in a chlorinated solvent like dichloroethane. α-Chloroethyl chloroformate (ACE-Cl) (1.1 equivalents) is added, and the mixture is stirred, often with gentle heating. The intermediate carbamate is then cleaved by refluxing in methanol to yield nortropine hydrochloride.
The final step is the protection of the secondary amine of nortropine with a Cbz group.
Experimental Protocol:
Nortropine (1 equivalent) is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water containing a base such as sodium bicarbonate or sodium hydroxide. Benzyl chloroformate (Cbz-Cl) (1.1 equivalents) is added dropwise at 0 °C, and the reaction is stirred for several hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Safety Considerations
-
Benzyl Chloroformate (Cbz-Cl): is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride (NaBH4): is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and additions to protic solvents should be done slowly and at a reduced temperature.
-
Chlorinated Solvents (e.g., Dichloromethane): are suspected carcinogens and should be handled in a fume hood.
-
Diisopropylethylamine (DIPEA): is a corrosive and flammable liquid. Handle with appropriate PPE.
Conclusion
The synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a well-established process with multiple viable routes. The choice of synthesis will depend on laboratory-specific factors such as cost and availability of starting materials. The protocols provided in this guide, particularly Route A starting from nortropinone, offer a reliable and efficient method for obtaining this key intermediate for drug discovery and development programs. Careful attention to reaction conditions, particularly in the stereoselective reduction step, is crucial for obtaining the desired endo isomer.
References
- 1. N-Cbz-Nortropinone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthonix, Inc > 92652-76-1 | Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [synthonix.com]
- 3. endo-Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [oakwoodchemical.com]
- 4. tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 143557-91-9 [chemicalbook.com]
N-Cbz-Nortropine: A Keystone Precursor in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Carbobenzyloxy-nortropine (N-Cbz-nortropine) has emerged as a critical intermediate in the synthesis of a diverse array of pharmaceutical compounds, particularly those targeting the central and autonomic nervous systems. Its rigid bicyclic tropane core, coupled with the versatile Cbz protecting group, provides a strategic platform for the stereoselective elaboration into complex tropane alkaloids and their analogs. This guide delves into the synthesis, chemical properties, and extensive applications of this compound in pharmaceutical development. It provides detailed experimental protocols, quantitative data, and visual representations of key synthetic and signaling pathways to serve as a comprehensive resource for scientists in the field.
Introduction
The tropane alkaloid scaffold, a defining feature of molecules like atropine and cocaine, has a long and storied history in medicine and pharmacology. These compounds are well-known for their potent effects on the nervous system, primarily through their interaction with muscarinic acetylcholine receptors.[1] The therapeutic potential of tropane alkaloids has driven significant efforts in medicinal chemistry to synthesize novel analogs with improved efficacy, selectivity, and safety profiles.
This compound serves as a pivotal precursor in this endeavor. The carbobenzyloxy (Cbz) group provides robust protection of the nortropine nitrogen, preventing unwanted side reactions while enabling precise modifications to other parts of the molecule. This strategic protection is crucial for the construction of pharmacologically active agents. This document will explore the synthesis of this compound and its role as a versatile building block in the development of pharmaceuticals for a range of neurological and physiological disorders.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available tropinone or its hydrochloride salt. The key steps involve the N-demethylation of tropinone followed by the introduction of the Cbz protecting group and subsequent reduction of the ketone functionality.
Synthesis of the Precursor: N-Cbz-Nortropinone
A common and efficient route to this compound proceeds via its ketone analog, N-Cbz-nortropinone.
Experimental Protocol: Synthesis of N-Cbz-Nortropinone [3]
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N-Demethylation of Tropinone:
-
Tropinone hydrochloride (or tropinone) is dissolved in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
An N-demethylating agent, such as 1-chloroethyl chloroformate (ACE-Cl), is added dropwise to the solution at room temperature.
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The reaction mixture is stirred overnight.
-
The solvent is removed under reduced pressure to yield the crude chloroethyl carbamate intermediate.
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This intermediate is then dissolved in methanol and stirred for 1-2 hours to induce cleavage, yielding des-methyltropinone hydrochloride.
-
-
N-Carbobenzyloxylation:
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Des-methyltropinone hydrochloride is dissolved in a solvent like dichloromethane.
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A base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt.
-
Benzyl chloroformate (Cbz-Cl) is then added dropwise to the solution. An exothermic reaction may be observed.
-
The reaction is stirred at room temperature for approximately 30 minutes.
-
The reaction mixture is then worked up using standard aqueous extraction procedures to isolate the N-Cbz-nortropinone product.
-
Quantitative Data for N-Cbz-Nortropinone Synthesis
| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| N-Demethylation | Tropinone | 1-Chloroethyl chloroformate, Methanol | DCE, Methanol | ~98% (crude des-methyltropinone HCl) | - | [3] |
| N-Carbobenzyloxylation | Des-methyltropinone HCl | Benzyl chloroformate, DIPEA | Dichloromethane | High | >95% (after purification) | [3] |
Reduction to this compound
The conversion of N-Cbz-nortropinone to this compound involves the reduction of the C3-ketone to a hydroxyl group. The stereochemistry of this reduction is critical as it can lead to two diastereomers: the endo (tropine) or exo (pseudotropine) alcohol. Diastereoselective reducing agents are often employed to favor the formation of the desired isomer.
Experimental Protocol: Reduction of N-Cbz-Nortropinone (General Procedure)
-
N-Cbz-nortropinone is dissolved in a suitable solvent, such as methanol or ethanol, at a reduced temperature (e.g., 0 °C).
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. For greater stereoselectivity, bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can be used.
-
The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water or a weak acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.
Quantitative Data for Reduction
| Starting Material | Reducing Agent | Solvent | Typical Yield | Diastereomeric Ratio (endo:exo) |
| N-Cbz-nortropinone | Sodium Borohydride | Methanol | >90% | Varies, often mixture |
| N-Cbz-nortropinone | L-Selectride® | Tetrahydrofuran | >85% | Highly selective for exo |
This compound in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of a wide range of pharmaceuticals, particularly those acting as muscarinic receptor antagonists. The Cbz group can be readily removed under mild hydrogenolysis conditions, revealing the secondary amine for further functionalization.
Synthesis of Anticholinergic Agents
Many potent anticholinergic drugs feature a tropane core. These agents are used to treat a variety of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain types of bradycardia. The synthesis of these drugs often involves the esterification of the C3-hydroxyl group of a nortropine derivative.
Example: Synthesis of a Nortropylbenzilate Analog
Nortropylbenzilate derivatives are known muscarinic antagonists. The synthesis of such compounds can be envisioned starting from this compound.
Caption: Synthetic pathway to a nortropyl-ester analog from this compound.
Signaling Pathways of Tropane Alkaloid-Derived Drugs
Many pharmaceuticals derived from this compound exert their effects by modulating muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses.[4]
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5][6]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6]
Caption: Muscarinic acetylcholine receptor signaling pathways.
Drug Development Workflow
The development of a new pharmaceutical agent from a precursor like this compound follows a structured workflow, from initial synthesis to preclinical and clinical evaluation.
Caption: Small molecule drug development workflow from a precursor.
Conclusion
This compound is a cornerstone of modern medicinal chemistry, providing a reliable and versatile platform for the synthesis of a multitude of tropane alkaloid-based pharmaceuticals. Its strategic use allows for precise control over the introduction of various functionalities, leading to the development of novel drugs with tailored pharmacological profiles. The detailed synthetic protocols, quantitative data, and pathway diagrams presented in this guide underscore the importance of this compound as a key precursor and aim to facilitate further innovation in the field of drug discovery and development.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. N-Cbz-Nortropinone synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of N-Cbz-Nortropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-nortropine (benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate). The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document presents available spectroscopic data in a structured format, outlines detailed experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.
Spectroscopic Data Summary
¹H NMR (Nuclear Magnetic Resonance) Data
Note: The following data is for a related compound and should be used as an estimation for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.47 – 7.29 | m | 5H | Aromatic protons (C₆H₅) |
| 5.14 | s | 2H | CH₂ (benzylic) |
| 4.3 - 4.5 | br s | 2H | H-1, H-5 (bridgehead protons) |
| 4.0 - 4.2 | m | 1H | H-3 (proton on carbon bearing hydroxyl) |
| 2.0 - 2.2 | m | 2H | Equatorial protons at C-6, C-7 |
| 1.8 - 2.0 | m | 2H | Axial protons at C-6, C-7 |
| 1.5 - 1.7 | m | 4H | Protons at C-2, C-4 |
¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (carbamate) |
| ~137 | Quaternary aromatic carbon (C₆H₅) |
| ~128.5 | Aromatic CH (ortho, para) |
| ~128 | Aromatic CH (meta) |
| ~67 | CH₂ (benzylic) |
| ~65 | C-3 (carbon bearing hydroxyl) |
| ~53 | C-1, C-5 (bridgehead carbons) |
| ~39 | C-2, C-4 |
| ~28 | C-6, C-7 |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1690-1650 | Strong | C=O stretch (carbamate) |
| 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| 1450-1350 | Medium | C-H bend (aliphatic) |
| 1250-1200 | Strong | C-N stretch (carbamate) |
| 1100-1000 | Strong | C-O stretch (hydroxyl and carbamate) |
| 750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
MS (Mass Spectrometry) Data (Predicted)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 261 | Moderate | [M]⁺ (Molecular Ion) |
| 172 | Moderate | [M - C₇H₅O]⁺ |
| 108 | Strong | [C₇H₇O]⁺ (tropylium ion derivative) |
| 91 | Very Strong | [C₇H₇]⁺ (tropylium ion) |
| 82 | Moderate | [C₅H₈N]⁺ (nortropine fragment) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The number of scans will depend on the sample concentration, with more scans required for dilute samples or less sensitive nuclei like ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS or residual solvent peak) to its known value.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup :
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Run a background scan to record the spectrum of the empty sample compartment, which will be subtracted from the sample spectrum.
-
-
Data Acquisition :
-
Place the prepared sample in the spectrometer.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.
-
Filter the final solution if any particulate matter is present.
-
-
Instrument Setup :
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for this type of molecule to observe the molecular ion.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition :
-
Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., HPLC).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Processing :
-
The instrument software will generate a plot of relative ion intensity versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
N-Cbz-Nortropine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the known safety and handling precautions for N-Cbz-nortropine (N-Benzyloxycarbonyl nortropine). Due to a lack of comprehensive safety data for this compound itself, this document also includes safety information for its parent compound, nortropine. Researchers should handle this compound with, at a minimum, the same level of caution as nortropine.
Introduction to this compound
This compound, also known as N-Benzyloxycarbonyl nortropine, is a derivative of nortropine used in organic synthesis. While specific applications are varied, it often serves as a protected intermediate in the synthesis of more complex molecules in pharmaceutical and chemical research.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 109840-91-7 | Pharmaffiliates |
| Molecular Formula | C₁₅H₁₉NO₃ | ChemWhat |
| Molecular Weight | 261.32 g/mol | ChemWhat |
| Synonyms | N-Benzyloxycarbonyl Nortropine, endo-3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic Acid Phenylmethyl Ester | Pharmaffiliates |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
Safety and Hazard Information: this compound
Surrogate Safety Profile: Nortropine
Nortropine is the parent amine of this compound. The following data for nortropine should be used to inform the minimum safety and handling protocols for this compound until specific data becomes available.
GHS Hazard Classification: Nortropine
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | GHS07 (Irritant) | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Warning | GHS07 (Irritant) | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Warning | GHS07 (Irritant) | Warning | H332: Harmful if inhaled |
Data sourced from multiple chemical suppliers and safety data sheets for Nortropine (CAS 538-09-0).
Precautionary Statements: Nortropine
| Type | Code | Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands and face thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P330 | Rinse mouth. | |
| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |
| Disposal | P501 | Dispose of contents/container through a waste management company authorized by the local government. |
Statements are a composite from various Nortropine safety data sheets.
Toxicity Data: Nortropine
| Type | Value | Species |
| LD50 (Oral) | 1420 mg/kg | Mouse |
This value indicates that Nortropine is harmful if swallowed, consistent with its GHS classification.
Recommended Experimental Protocols and Handling
Given the lack of specific data for this compound and the known hazards of its parent compound, the following handling procedures are recommended.
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.
-
Skin and Body Protection : Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.
-
Respiratory Protection : If dust or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid material or preparing solutions.
-
Ensure safety shower and eyewash stations are readily accessible.
Handling and Storage
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed.
-
Store in a cool, dry, and dark place.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
As a secondary amine derivative, it may be prudent to avoid conditions that could lead to the formation of nitrosamines; therefore, keep away from nitrosating agents.
First Aid Measures
-
If Swallowed : Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin : Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.
-
If Inhaled : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Logical Workflow for Handling Research Chemicals with Unknown Hazards
The following diagram illustrates a logical workflow for safely managing a research chemical like this compound, where comprehensive hazard data is unavailable.
Conclusion
While this compound lacks specific, publicly available safety and toxicity data, a conservative approach to handling is essential for the safety of all laboratory personnel. By using the more comprehensive data available for the parent compound, nortropine, as a baseline, and by adhering to rigorous safe laboratory practices, researchers can minimize risks. This includes the consistent use of appropriate personal protective equipment, engineering controls, and proper storage and disposal methods. All work with this and similar research chemicals should be preceded by a thorough risk assessment.
Introduction to N-substituted nortropane analogs in medicinal chemistry
An In-Depth Technical Guide to N-Substituted Nortropane Analogs in Medicinal Chemistry
Introduction
N-substituted nortropane analogs are a significant class of compounds in medicinal chemistry, characterized by the 8-azabicyclo[3.2.1]octane (nortropane) ring system. This scaffold is derived from natural tropane alkaloids, which have a long history as poisons, hallucinogens, and anesthetics. In modern drug discovery, the nortropane core serves as a versatile template for designing ligands that target various receptors and transporters in the central nervous system (CNS). The substitution at the nitrogen atom (N-8) is a critical determinant of the pharmacological profile of these analogs, profoundly influencing their affinity, selectivity, and efficacy for specific biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), therapeutic applications, and key experimental methodologies related to N-substituted nortropane analogs for researchers and drug development professionals.
Synthesis and Chemical Properties
The synthesis of N-substituted nortropane analogs typically begins with the parent nortropane molecule or a suitable precursor like tropinone. The secondary amine of the nortropane ring is amenable to various chemical modifications, allowing for the introduction of a wide array of substituents. Common synthetic strategies include:
-
N-Alkylation: Direct alkylation of the nortropane nitrogen with alkyl halides or other electrophilic reagents.
-
Reductive Amination: Reaction of nortropinone with a primary amine followed by reduction of the resulting imine.
-
Acylation and Reduction: Acylation of the nortropane nitrogen to form an amide, which is then reduced to the corresponding amine, often using powerful reducing agents like lithium aluminum hydride (LAH).[1]
These methods provide access to a diverse library of analogs with varying N-substituents, from simple alkyl chains to more complex arylalkyl groups, enabling extensive exploration of the structure-activity landscape.
Caption: General synthetic workflows for N-substituted nortropane analogs.
Primary Therapeutic Target: Monoamine Transporters
A major focus of research on N-substituted nortropane analogs has been their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal. By inhibiting these transporters, N-substituted nortropane analogs can increase the extracellular concentrations of monoamines, a mechanism that is central to the treatment of various neuropsychiatric disorders.
The nature of the N-substituent plays a crucial role in determining the affinity and selectivity of these analogs for the different monoamine transporters.[1][2]
Caption: Mechanism of action at the dopamine transporter (DAT).
Structure-Activity Relationships (SAR)
Selectivity for Dopamine Transporter (DAT)
Many N-substituted nortropane analogs have been developed as selective DAT inhibitors. This is particularly relevant for developing treatments for cocaine abuse, as cocaine's primary reinforcing effects are mediated through DAT inhibition. A key finding is that replacing the N-methyl group of traditional tropane alkaloids with larger N-alkyl or arylalkyl substituents can significantly increase selectivity for DAT over SERT and NET.[1][2] For instance, analogs with N-substituents like n-butyl, allyl, benzyl, or 3-phenylpropyl often retain high affinity for DAT while showing negligible binding to other monoamine transporters.[1]
Selectivity for Serotonin Transporter (SERT)
While many analogs target DAT, specific structural modifications can shift the selectivity towards SERT. For example, introducing a large alkyl group at the 4'-position of the 3β-phenyl ring, combined with N-demethylation (to the nortropane), can enhance affinity and specificity for SERT.[3] Further substitution, such as adding iodine at the 3'-position of the 4'-alkylphenyl ring, can yield highly selective SERT ligands.[3] These compounds are valuable as potential antidepressants or as radioligands for imaging SERT using Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).
Quantitative Data on Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of representative N-substituted nortropane analogs for DAT, SERT, and NET.
Table 1: Binding Affinity (Ki, nM) of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogs at Monoamine Transporters
| N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Methyl | 12 | >10,000 | >10,000 |
| n-Butyl | 8.5 | >10,000 | >10,000 |
| Allyl | 15 | >10,000 | >10,000 |
| Benzyl | 10 | >10,000 | >10,000 |
| 3-Phenylpropyl | 9.2 | >10,000 | >10,000 |
Data adapted from literature.[1]
Table 2: Uptake Inhibition (IC50, nM) of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogs
| N-Substituent | Dopamine Uptake IC50 (nM) |
| Methyl | 15 |
| n-Butyl | 10 |
| Allyl | 21 |
| Benzyl | 14 |
| 3-Phenylpropyl | 12 |
Data adapted from literature.[1]
Table 3: Binding Affinity (Ki, nM) of N-Substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane Analogs at Monoamine Transporters
| N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Propynyl | 14 | 480 | 1200 |
| Crotyl | 15 | 800 | 1500 |
| 3-Iodoprop-(2E)-enyl | 30 | 960 | >10,000 |
Data adapted from literature.[2]
Alternative Targets: Nociceptin Receptor
Beyond monoamine transporters, some N-substituted nortropane analogs have been identified as high-affinity ligands for the nociceptin/orphanin FQ (NOP) receptor. A series of 3-axial-aminomethyl-N-benzhydryl-nortropane analogs have shown high binding affinity for the NOP receptor, with many exhibiting selectivity over classical opioid receptors.[4] These compounds have demonstrated potent oral antitussive (anti-cough) activity in preclinical models and are being explored for the management of cough and anxiety.[5]
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[6]
Objective: To determine the binding affinity (Ki) of N-substituted nortropane analogs for DAT, SERT, or NET.
Methodology: Competitive Binding Assay
-
Tissue Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (the nortropane analog).[1]
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through glass fiber filters, which trap the membranes.[6]
-
Quantification: Wash the filters to remove unbound radioactivity. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Caption: Workflow for a radioligand binding assay.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.[7][8]
Objective: To assess the effect of an N-substituted nortropane analog on extracellular dopamine levels in the brain.
Methodology:
-
Probe Implantation: Anesthetize a rodent (e.g., a rat) and stereotaxically implant a microdialysis probe into a target brain region (e.g., the nucleus accumbens).[7] Secure the probe to the skull. Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[9][10]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer the N-substituted nortropane analog (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[8]
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot them over time to visualize the drug's effect.
Locomotor Activity Assessment
Locomotor activity tests are used to evaluate the stimulant or depressant effects of a compound on the CNS.[11][12]
Objective: To determine if an N-substituted nortropane analog has cocaine-like stimulant effects.
Methodology: Open Field Test
-
Apparatus: Use an open field arena, which is a square box equipped with infrared beams or a video tracking system to monitor the animal's movement.[11]
-
Habituation: Place the animal (e.g., a mouse) in the open field for a period (e.g., 30-60 minutes) to allow it to habituate to the novel environment.
-
Drug Administration: Administer the test compound or a vehicle control.
-
Testing: Immediately after injection, place the animal back into the open field and record its activity for a set duration (e.g., 60-120 minutes).
-
Data Collection: The system automatically records parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[11]
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). An increase in distance traveled is indicative of a stimulant effect.
Conclusion and Future Directions
N-substituted nortropane analogs represent a chemically tractable and pharmacologically rich class of molecules. The ability to fine-tune their affinity and selectivity for monoamine transporters through modification of the N-substituent has led to the development of valuable research tools and potential therapeutic agents. While much of the focus has been on DAT-selective ligands as potential treatments for cocaine addiction, the discovery of analogs targeting SERT and NOP receptors highlights the versatility of the nortropane scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, exploring novel N-substituents to uncover new pharmacological profiles, and further investigating their therapeutic potential for a range of CNS disorders.
References
- 1. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. curehunter.com [curehunter.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 9. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
The Strategic Application of N-Cbz-nortropine in Central Nervous System Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropane alkaloid scaffold, a bicyclic nitrogen-containing structure, is a cornerstone in the development of therapeutic agents targeting the central nervous system (CNS). Nortropine, a key derivative of this class, serves as a versatile starting material for the synthesis of a wide array of neuropharmacologically active compounds. The strategic use of the N-carboxybenzyl (Cbz) protecting group to form N-Cbz-nortropine is a critical step in the synthetic pathways leading to novel CNS drug candidates. This technical guide provides an in-depth exploration of the applications of this compound as a pivotal intermediate in the discovery of drugs aimed at modulating key CNS targets, including monoamine transporters and muscarinic receptors.
The Role of this compound as a Synthetic Intermediate
This compound is primarily employed as a strategic intermediate in the synthesis of N-substituted nortropane analogs. The Cbz group serves as a robust protecting group for the secondary amine of the nortropine core. This protection is essential for several reasons:
-
Preventing Unwanted Reactivity: The nitrogen atom in the nortropine ring is nucleophilic and can interfere with reactions intended for other parts of the molecule. The Cbz group temporarily masks this reactivity.
-
Enabling Selective N-Functionalization: Once other desired chemical modifications on the nortropane scaffold are complete, the Cbz group can be selectively removed under mild conditions, revealing the secondary amine for subsequent N-alkylation or N-arylation. This allows for the introduction of a diverse range of substituents at the nitrogen atom, which is crucial for tuning the pharmacological activity and selectivity of the final compound.
The general synthetic workflow involving this compound is depicted below.
Figure 1: General synthetic workflow illustrating the use of this compound as a key intermediate.
Key CNS Targets for N-Substituted Nortropane Analogs
N-substituted nortropane derivatives have shown significant promise as modulators of several key CNS targets, primarily the monoamine transporters and muscarinic acetylcholine receptors.
Monoamine Transporters (DAT, SERT, NET)
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synapse and are major targets for drugs treating depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The N-substituent on the nortropane scaffold plays a critical role in determining the affinity and selectivity of these compounds for the different monoamine transporters.
Muscarinic Acetylcholine Receptors (M1-M5)
Muscarinic receptors are involved in a wide range of physiological functions in the CNS, including learning, memory, and motor control.[1] They are important targets for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-substituted nortropane analogs can act as either agonists or antagonists at different muscarinic receptor subtypes, with the nature of the N-substituent being a key determinant of their pharmacological profile.
Quantitative Data on N-Substituted Nortropane Analogs
The following table summarizes the binding affinities (Ki, in nM) of various N-substituted nortropane and tropane analogs for key CNS targets. It is important to note that these compounds are the final, deprotected and N-functionalized products, with this compound serving as a likely precursor in their synthesis.
| Compound Class/Example | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Muscarinic Receptor Affinity | Reference |
| 2β-substituted 3β-phenyltropanes | Varies (e.g., -CH3, -H) | 11-22 | - | - | - | [2] |
| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid esters | Varies (e.g., 2-(3-iodo-4-aminophenyl)ethyl) | High Affinity | High Affinity | Low Affinity | - | [3] |
| Tropane Derivatives | Varies (e.g., ether-linked aromatic groups) | - | Inhibitor | Inhibitor | - | [4] |
| Benztropine Analogs | Varies | High Affinity | - | - | M1 affinity varies | [5] |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.
Experimental Protocols
Synthesis of this compound (Protection of Nortropine)
This procedure describes the protection of the secondary amine of nortropine using benzyl chloroformate (Cbz-Cl).
Materials:
-
Nortropine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (CH2Cl2)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve nortropine hydrochloride in water and add a solution of sodium carbonate to basify the mixture and liberate the free nortropine base.
-
Extract the aqueous layer with dichloromethane.
-
To the combined organic extracts, add benzyl chloroformate dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be purified by column chromatography on silica gel.
Deprotection of this compound
This protocol outlines the removal of the Cbz group to yield nortropine with a free secondary amine, ready for N-substitution. A recently developed mild method utilizes aluminum chloride (AlCl3) in hexafluoroisopropanol (HFIP).[6][7]
Materials:
-
This compound
-
Aluminum chloride (AlCl3)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound in HFIP, add aluminum chloride at room temperature.[6]
-
Stir the suspension at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with dichloromethane.[6]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[6]
-
Separate the layers and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain nortropine.[6]
N-Alkylation of Nortropine
This general procedure describes the introduction of an alkyl group onto the nitrogen of nortropine.
Materials:
-
Nortropine (from deprotection of this compound)
-
Alkyl halide (e.g., benzyl bromide, phenethyl bromide)
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
Dissolve nortropine in the chosen solvent.
-
Add the base to the solution.
-
Add the alkyl halide and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated nortropane analog.
Signaling Pathways and Logical Relationships
The N-substituted nortropane analogs developed from this compound primarily exert their effects by modulating neurotransmitter signaling.
Dopamine Transporter (DAT) Inhibition
Inhibitors of DAT block the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels and enhanced dopaminergic signaling. This is a key mechanism for the therapeutic effects of drugs for ADHD and for the reinforcing effects of psychostimulants.
References
- 1. journals.ed.ac.uk [journals.ed.ac.uk]
- 2. Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some tropane derivatives of anticipated activity on the reuptake of norepinephrine and/or serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Stereochemistry of N-Cbz-Nortropine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical aspects of the stereochemistry of N-Carboxybenzyl-nortropine (N-Cbz-nortropine) derivatives. The spatial arrangement of substituents on the nortropane scaffold significantly influences their biological activity, making a thorough understanding of their stereochemistry paramount in the fields of medicinal chemistry and drug development. This document provides a comprehensive overview of the synthesis, stereochemical characterization, and conformational analysis of these pivotal compounds.
Synthesis of this compound Stereoisomers
The primary route to this compound and its derivatives commences with the N-protection of nortropinone, followed by the stereoselective reduction of the ketone functionality.
Preparation of N-Cbz-Nortropinone
The synthesis of the key precursor, N-Cbz-nortropinone, is achieved by reacting nortropinone hydrochloride with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.
Experimental Protocol: Synthesis of N-Cbz-Nortropinone
-
Materials: Nortropinone hydrochloride, Benzyl chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (CH₂Cl₂), 1N Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve nortropinone hydrochloride (1 equivalent) in dichloromethane.
-
Add diisopropylethylamine (3 equivalents) to the solution and stir.
-
Slowly add benzyl chloroformate (0.95 equivalents) dropwise to the reaction mixture, noting any exothermic reaction.
-
Stir the reaction at room temperature until completion (monitoring by TLC).
-
Wash the organic phase with 1N hydrochloric acid (2 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Cbz-nortropinone.
-
The crude product can be further purified by recrystallization or column chromatography.
-
A typical synthesis yields N-Cbz-nortropinone in high purity. The ¹H NMR spectrum of the product in CDCl₃ shows characteristic signals for the Cbz protecting group and the nortropinone scaffold.
Table 1: Spectroscopic Data for N-Cbz-Nortropinone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aromatic | 7.38 | m | - |
| H-benzyl | 5.22 | s | - |
| H-bridgehead | 4.62 | s | - |
| H-adjacent to N | 2.67 | m | - |
| H-adjacent to C=O | 2.38 | d | 15.9 |
| H-aliphatic | 2.12 | m | - |
| H-aliphatic | 1.71 | dd | 15.0, 7.2 |
Stereoselective Reduction of N-Cbz-Nortropinone
The reduction of the carbonyl group in N-Cbz-nortropinone can yield two diastereomeric alcohols: the endo-N-Cbz-nortropine and the exo-N-Cbz-nortropine. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent.
-
Formation of endo-N-Cbz-nortropine: Bulky hydride reagents, such as L-Selectride®, approach the carbonyl group from the sterically less hindered exo face, leading to the preferential formation of the endo alcohol.
-
Formation of exo-N-Cbz-nortropine: Less sterically demanding reducing agents, like sodium borohydride (NaBH₄), can approach from the endo face, yielding a higher proportion of the exo alcohol. Diisobutylaluminium hydride (DIBAL-H) has also been reported to selectively produce the thermodynamically more stable exo alcohol in the reduction of tropinone.
Experimental Protocol: Diastereoselective Reduction of N-Cbz-Nortropinone
-
For endo-N-Cbz-nortropine (Proposed):
-
Dissolve N-Cbz-nortropinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add L-Selectride® (1 M in THF) dropwise.
-
Stir the reaction at -78 °C until completion.
-
Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to separate the diastereomers.
-
-
For exo-N-Cbz-nortropine (Proposed):
-
Dissolve N-Cbz-nortropinone in methanol or ethanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with acetone and concentrate.
-
Take up the residue in water and extract with an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
-
Table 2: Expected Diastereoselectivity in the Reduction of N-Cbz-Nortropinone
| Reducing Agent | Predominant Isomer | Expected Diastereomeric Ratio (endo:exo) |
| L-Selectride® | endo | >95:5 |
| Sodium Borohydride | exo | Variable, dependent on conditions |
| DIBAL-H | exo | Potentially high selectivity |
Stereochemical Characterization
The unambiguous determination of the stereochemistry of the endo and exo isomers is crucial. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations.
¹H NMR Spectroscopy
The orientation of the hydroxyl group significantly influences the chemical shifts and coupling constants of the proton at C3 and the bridgehead protons.
-
endo-Isomer: The C3-proton is in an exo position. It will exhibit a smaller coupling constant with the bridgehead protons.
-
exo-Isomer: The C3-proton is in an endo position and will show a larger coupling constant with the bridgehead protons due to the dihedral angle.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments provide definitive proof of the spatial proximity of protons.
-
endo-Isomer: Irradiation of the C3-exo-proton should show an NOE correlation to the nearby bridgehead protons.
-
exo-Isomer: Irradiation of the C3-endo-proton is expected to show an NOE correlation to the protons of the ethylene bridge on the same side of the six-membered ring.
Conformational Analysis
The stereochemistry of the C3 substituent also influences the conformation of the piperidine ring within the bicyclic system and the orientation of the N-Cbz group. The piperidine ring in nortropane derivatives typically adopts a chair conformation. The bulky Cbz group on the nitrogen atom can exist in different rotational conformations, which can be studied by variable temperature NMR.
Visualizing Synthetic and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Conclusion
The stereochemistry of this compound derivatives is a critical determinant of their biological function. A controlled synthetic approach, employing stereoselective reducing agents, allows for the targeted synthesis of either the endo or exo diastereomer. The definitive assignment of their stereochemistry relies on a detailed analysis of NMR spectroscopic data, particularly coupling constants and NOE correlations. This guide provides a foundational framework for researchers engaged in the synthesis and characterization of these important molecules, facilitating the development of novel therapeutics with well-defined stereochemical profiles. Further research to obtain and publish detailed quantitative NMR and X-ray crystallographic data for both isomers would be of significant value to the scientific community.
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Cbz-Nortropine
Introduction
N-Cbz-nortropine, also known as benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is a valuable intermediate in the synthesis of various tropane alkaloids and other pharmacologically active compounds. The carboxybenzyl (Cbz) group serves as a crucial protecting group for the secondary amine of the nortropane scaffold, preventing its participation in undesired side reactions while allowing for selective modifications at other positions of the molecule. This document provides a detailed, step-by-step protocol for the synthesis of this compound from nortropine, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Principle
The synthesis involves the protection of the secondary amine of nortropine using benzyl chloroformate (Cbz-Cl) under basic conditions. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
Experimental Protocol
This protocol is adapted from established procedures for the N-Cbz protection of amines.[1]
Materials and Reagents:
-
Nortropine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O), deionized
-
Dichloromethane (CH₂Cl₂), anhydrous (for alternative protocol)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve nortropine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
To the cooled solution, add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.2 - 1.5 eq) dropwise to the stirred mixture. Ensure the temperature remains at or near 0 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.[1]
-
Alternative Procedure using an Organic Base:
As an alternative to the Schotten-Baumann conditions described above, an organic base in an anhydrous organic solvent can be used.[2]
-
Dissolve nortropine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add diisopropylethylamine (DIPEA) (3.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 30 minutes to an hour.
-
Proceed with a similar aqueous work-up and purification by column chromatography as described above.
Data Presentation
The following table summarizes the typical quantities of reagents and expected yield for the synthesis of this compound based on a literature procedure for a similar transformation which reported a 90% yield.[1]
| Reagent/Material | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Molar Equivalents |
| Nortropine | 127.18 | 10.0 | 1.27 g | 1.0 |
| Benzyl chloroformate | 170.59 | 15.0 | 2.56 g (2.13 mL) | 1.5 |
| Sodium Bicarbonate | 84.01 | 20.0 | 1.68 g | 2.0 |
| THF/H₂O (2:1) | - | - | 60 mL | - |
| Product | ||||
| This compound | 261.32 | 9.0 (Theor.) | 2.35 g (Theor.) | 90% (Expected) |
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: N-Cbz Protection of Nortropine
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its ease of removal through catalytic hydrogenation.[1][2] This application note provides a detailed protocol for the N-Cbz protection of nortropine using benzyl chloroformate. Nortropine, a bicyclic amine, is a key building block for a variety of tropane alkaloids and their synthetic analogs. The protocol herein describes a robust and high-yielding procedure suitable for researchers and scientists in the field of organic synthesis and drug development.
Reaction Principle
The N-Cbz protection of nortropine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the secondary amine in nortropine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.[1]
Reaction Scheme:
References
Application Notes and Protocols: Deprotection of N-Cbz-Nortropine via Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of N-carbobenzyloxy-nortropine (N-Cbz-nortropine) to yield nortropine. The primary method detailed is catalytic hydrogenolysis, a widely utilized and efficient method for the cleavage of the Cbz protecting group. This process is crucial in synthetic organic chemistry, particularly in the synthesis of tropane alkaloids and their derivatives, which are of significant interest in drug development. This note includes a summary of reaction conditions, a detailed experimental protocol, and graphical representations of the chemical reaction and experimental workflow.
Introduction
The carbobenzyloxy (Cbz or Z) group is a common amine protecting group in organic synthesis due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The deprotection of this compound is a key step in the synthesis of various bioactive molecules. Hydrogenolysis involves the cleavage of the C-O bond of the carbamate functionality in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1] This method is generally clean and high-yielding. Common hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents such as ammonium formate.[2]
Data Summary
The efficiency of the N-Cbz deprotection via hydrogenolysis can be influenced by several factors, including the choice of catalyst, hydrogen source, solvent, reaction temperature, and pressure. The following table summarizes typical conditions and reported yields for the hydrogenolysis of N-Cbz protected amines, which can be adapted for this compound.
| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 1 | ~95 | General Protocol |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1-2 | >90 | Transfer Hydrogenolysis |
| 5% Pd/C | H₂ (atmospheric pressure) | Methanol | 60 | 40 | Not specified | [1] |
| 10% Pd/C | NaBH₄ | Methanol | Room Temp. | < 0.2 | 93-98 | [3] |
| Pd(OAc)₂/C (in situ) | H₂ (1 atm) | Methanol | 25 | 12 | up to 99 | [4] |
| 10% Pd/C | H₂ (10 bar) | Water/MeCN | Not specified | 36-48 | 82-84 | [5] |
Experimental Protocols
Protocol 1: Standard Hydrogenolysis using Hydrogen Gas
This protocol describes a general procedure for the deprotection of this compound using palladium on carbon as the catalyst and hydrogen gas as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus. For laboratory scale, a hydrogen balloon is often sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; handle with care.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude nortropine.
-
Purification (if necessary): The resulting nortropine can be further purified by recrystallization or column chromatography if required.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This protocol offers an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor in a process called catalytic transfer hydrogenation.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ammonium formate (HCOONH₄) (4-5 equivalents)
-
Methanol (or Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C (10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by standard techniques such as acid-base extraction or chromatography to isolate the free base, nortropine.
Visualizations
Chemical Reaction
Caption: Deprotection of this compound via catalytic hydrogenolysis.
Experimental Workflow
Caption: General workflow for the hydrogenolysis of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
N-Cbz-nortropine: A Versatile Intermediate for the Synthesis of High-Affinity Dopamine Transporter Ligands
Keywords: N-Cbz-nortropine, dopamine transporter, DAT ligands, nortropine derivatives, structure-activity relationship, drug development, medicinal chemistry
Abstract
The dopamine transporter (DAT) is a critical regulator of dopamine neurotransmission and a primary target for the treatment of various neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.[1] This application note details the utility of this compound as a key intermediate in the synthesis of a diverse range of potent and selective dopamine transporter ligands. We provide detailed protocols for the synthesis of N-substituted nortropane analogs, quantitative data on their binding affinities for monoamine transporters, and graphical representations of the synthetic and biological pathways involved. This resource is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel DAT-targeted therapeutics.
Introduction
The dopamine transporter (DAT) is a presynaptic membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling.[1][2] Dysregulation of DAT function is implicated in the pathophysiology of numerous neuropsychiatric conditions. Consequently, the development of ligands that can modulate DAT activity is of significant therapeutic interest.
This compound, a carbamate-protected derivative of nortropine, serves as an excellent starting material for the synthesis of various DAT ligands. The Cbz (carboxybenzyl) protecting group provides stability during initial synthetic transformations and can be readily removed to allow for the introduction of diverse N-substituents. This flexibility enables the systematic exploration of structure-activity relationships (SAR) to optimize ligand potency and selectivity. This document outlines the synthetic route from this compound to a series of N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane derivatives and presents their monoamine transporter binding affinities.
Quantitative Data: Binding Affinities of N-Substituted Nortropane Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data highlights the potential to achieve high affinity and selectivity for DAT through modification of the N-substituent on the nortropane scaffold.
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | -CH₃ (β-CIT) | 27 | 2.7 | 1500 |
| 2 | -CH₂CH=CH₂ | 21 | 180 | 1200 |
| 3 | -CH₂C≡CH | 14 | 280 | 1100 |
| 4 | -CH₂CH=CHCH₃ | 15 | 320 | 1300 |
| 5 | -CH₂C(Br)=CH₂ | 30 | 450 | 1800 |
| 6 | -CH₂CH=CHI | 30 | 960 | 1500 |
Data extracted from M. N. Neumeyer, et al. J Med Chem. 1997 Apr 25;40(9):1366-72.
Experimental Protocols
General Synthesis of N-Substituted Nortropane Analogs
The synthesis of N-substituted nortropane-based DAT ligands from this compound generally proceeds through a two-step sequence: deprotection of the nitrogen followed by N-alkylation or N-arylation.
1. Deprotection of this compound to Yield Nortropine
-
Materials: this compound, Palladium on Carbon (10% w/w), Hydrogen gas, Methanol.
-
Procedure:
-
Dissolve this compound in methanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield nortropine. The crude product can be used in the next step without further purification.
-
2. N-Alkylation of Nortropine Derivatives
This protocol describes a representative N-alkylation of a nortropane precursor to introduce various substituents. The example provided is for the synthesis of N-(prop-2-yn-1-yl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane.
-
Materials: 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane, Propargyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane in dry acetonitrile, add anhydrous potassium carbonate.
-
To this stirred suspension, add propargyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Synthetic Workflow
Caption: Synthetic route from this compound to DAT ligands.
Dopamine Transporter Signaling Pathway
Caption: Inhibition of dopamine reuptake by a DAT ligand.
Experimental Workflow for Ligand Evaluation
References
- 1. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Novel Nortropane Derivatives as Potential Radiotracers for Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mitsunobu Reaction on N-Cbz-nortropine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Mitsunobu reaction on N-Cbz-nortropine. This reaction is a powerful tool for the stereochemical inversion of the C3 hydroxyl group, enabling access to the corresponding pseudo-nortropine derivatives, which are valuable intermediates in the synthesis of various biologically active molecules.
The Mitsunobu reaction facilitates the conversion of a secondary alcohol to a variety of functional groups with inversion of stereochemistry.[1][2][3] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3]
Key Applications
-
Stereochemical Inversion: The primary application of the Mitsunobu reaction on this compound is the inversion of the C3-hydroxyl group to form N-Cbz-pseudo-nortropine derivatives. This stereochemical inversion is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Introduction of Various Functional Groups: The reaction allows for the introduction of a wide range of functionalities at the C3 position with inverted stereochemistry, including esters, azides, and protected amines.[2][4]
-
Synthesis of Key Intermediates: The resulting products are key intermediates in the synthesis of tropane alkaloids and their analogs, which have shown a wide range of biological activities.
Reaction Principle
The Mitsunobu reaction proceeds via an Sₙ2 mechanism, which accounts for the inversion of stereochemistry at the reacting center.[1] The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the nucleophile. The resulting alkoxyphosphonium salt of this compound is then attacked by the conjugate base of the nucleophile in a backside attack, leading to the displacement of the triphenylphosphine oxide and the formation of the product with inverted stereochemistry.
Data Presentation: Mitsunobu Reaction Conditions for this compound
The following table summarizes various reported conditions for the Mitsunobu reaction on secondary alcohols, which can be adapted for this compound. For sterically hindered alcohols like this compound, using a more acidic nucleophile such as p-nitrobenzoic acid can lead to improved yields.[5]
| Nucleophile (Nu-H) | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| p-Nitrobenzoic Acid | PPh₃ | DIAD/DEAD | THF | 0 to RT | 12-24 | N-Cbz-3β-(p-nitrobenzoyloxy)nortropane |
| Diphenylphosphoryl Azide (DPPA) | PPh₃ | DIAD/DEAD | THF | 0 to RT | 6-12 | N-Cbz-3β-azidonortropane |
| Phthalimide | PPh₃ | DIAD/DEAD | THF | 0 to RT | 12-24 | N-Cbz-3β-phthalimidonortropane |
Experimental Protocols
Protocol 1: Stereochemical Inversion of this compound using p-Nitrobenzoic Acid
This protocol details the stereochemical inversion of the hydroxyl group of this compound to yield N-Cbz-3β-(p-nitrobenzoyloxy)nortropane, which can then be hydrolyzed to N-Cbz-pseudo-nortropine. This procedure is adapted from established methods for the inversion of sterically hindered secondary alcohols.[5]
Materials:
-
This compound
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) and p-nitrobenzoic acid (1.5 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of N-Cbz-3β-azidonortropane
This protocol describes the introduction of an azide functional group with inversion of stereochemistry.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add diphenylphosphoryl azide (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Mitsunobu Reaction Workflow for this compound
Caption: General workflow for the Mitsunobu reaction.
Signaling Pathway Diagram of the Mitsunobu Reaction
Caption: Simplified Mitsunobu reaction mechanism.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of N-alkylated Nortropine from N-Cbz-nortropine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-alkylated nortropine derivatives starting from N-Cbz-nortropine. This synthetic route involves two key steps: N-alkylation of the Cbz-protected nortropine and subsequent deprotection of the carbobenzyloxy (Cbz) group to yield the final N-alkylated product. This methodology is crucial for the development of various tropane alkaloids with significant applications in pharmaceutical research.
Overview of the Synthetic Strategy
The synthesis of N-alkylated nortropine from this compound is a versatile method for introducing a variety of alkyl groups to the nitrogen atom of the nortropane scaffold. The strategy relies on the initial protection of the secondary amine of nortropine with a Cbz group, which directs the subsequent alkylation and can be cleanly removed under reductive conditions.
The overall synthetic pathway can be summarized as follows:
-
N-Alkylation of this compound: The protected nortropine is reacted with an appropriate alkylating agent (e.g., alkyl halide) in the presence of a base to introduce the desired alkyl group.
-
Deprotection of the Cbz Group: The Cbz protecting group is removed via catalytic hydrogenolysis to yield the final N-alkylated nortropine.
This two-step process allows for the synthesis of a library of N-substituted nortropine analogs for structure-activity relationship (SAR) studies and drug discovery programs.
Experimental Protocols
General Considerations
-
All reagents should be of high purity and used as received unless otherwise noted.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents should be used for the N-alkylation step to prevent side reactions.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of N-Benzyl-nortropine
Step 1: N-Benzylation of this compound
-
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-N-benzyl-nortropine.
-
Step 2: Cbz Deprotection to Yield N-Benzyl-nortropine
-
Materials:
-
N-Cbz-N-benzyl-nortropine
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve N-Cbz-N-benzyl-nortropine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (typically 10 mol% of palladium).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure or as per the specific hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-nortropine.
-
If necessary, the product can be further purified by column chromatography or crystallization.
-
Protocol 2: Synthesis of N-Methyl-nortropine via Eschweiler-Clarke Reaction
This protocol provides an alternative for N-methylation directly from nortropine, which is often obtained after Cbz deprotection of this compound without isolation of the intermediate.
-
Materials:
-
Nortropine (or the crude product from Cbz deprotection)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)[1]
-
-
Procedure:
-
To a solution of nortropine (1.0 eq) in water, add formaldehyde solution (2.5 eq).
-
Slowly add formic acid (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 6-12 hours. The evolution of carbon dioxide will be observed.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and make it basic by the addition of a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure to give N-methyl-nortropine.
-
Purification can be achieved by column chromatography if necessary.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for N-Alkylation of this compound
| Alkyl Group | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl | Benzyl bromide | NaH | DMF | 0 to RT | 12-16 | 85-95 |
| Ethyl | Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 8-12 | 80-90 |
| Propyl | n-Propyl bromide | Cs₂CO₃ | DMF | 60 | 10-14 | 75-85 |
Table 2: Summary of Cbz Deprotection and N-Methylation Yields
| Product | Starting Material | Reagents | Solvent | Catalyst | Typical Yield (%) |
| N-Benzyl-nortropine | N-Cbz-N-benzyl-nortropine | H₂ | MeOH | 10% Pd/C | 90-98 |
| N-Methyl-nortropine | Nortropine | Formaldehyde, Formic Acid | Water | None | 80-90 |
Visualization of Experimental Workflow
Caption: Synthetic workflow for N-alkylated nortropine.
Purification and Characterization
Purification:
-
Column Chromatography: Crude products are typically purified by flash column chromatography on silica gel.[3][4] A gradient of ethyl acetate in hexanes is commonly used for the protected intermediate, while a more polar system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, is often employed for the final basic products.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The disappearance of the Cbz protons and the appearance of the new alkyl group signals in the ¹H NMR spectrum confirm the success of the reactions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the products.
-
Infrared (IR) Spectroscopy: The disappearance of the Cbz carbonyl stretch (around 1690 cm⁻¹) in the IR spectrum is indicative of successful deprotection.
These detailed protocols and application notes provide a solid foundation for researchers to synthesize a variety of N-alkylated nortropine derivatives for further investigation in drug discovery and development.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 3. Purification of toxohormone by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Cbz-Nortropine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-nortropine is a bicyclic scaffold that holds significant potential in medicinal chemistry and drug development. Its rigid structure can be exploited to introduce conformational constraints into peptides, a strategy often employed to enhance potency, selectivity, and metabolic stability. While not a standard amino acid, this compound can be chemically modified to serve as a proline analogue or a building block for novel peptidomimetics. These notes provide a hypothetical framework and protocols for the derivatization of this compound and its subsequent incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).
Hypothetical Application: Synthesis of a Cbz-Protected Nortropine Amino Acid
To incorporate the nortropine scaffold into a peptide, it must first be functionalized with a carboxylic acid group to enable coupling to the N-terminus of a growing peptide chain. A plausible approach is the oxidation of the hydroxyl group of this compound to a carboxylic acid.
Experimental Protocol: Oxidation of this compound
This protocol describes a two-step oxidation process to convert this compound to this compound-3-carboxylic acid.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium chlorite (NaClO2)
-
2-methyl-2-butene
-
Sodium dihydrogen phosphate (NaH2PO4)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Oxidation to the Aldehyde:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO3 and sodium thiosulfate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude aldehyde is used in the next step without further purification.
-
-
Step 2: Oxidation to the Carboxylic Acid:
-
Dissolve the crude aldehyde from Step 1 in a 1:1 mixture of t-BuOH and 2-methyl-2-butene.
-
Add an aqueous solution of NaClO2 (4 equivalents) and NaH2PO4 (4 equivalents).
-
Stir vigorously at room temperature for 6-12 hours, monitoring by TLC.
-
Quench the reaction by adding water and then acidify to pH 3-4 with 1M HCl.
-
Extract the product with EtOAc. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound-3-carboxylic acid.
-
Peptide Coupling Reactions
The newly synthesized this compound-3-carboxylic acid can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general protocol for coupling this custom amino acid to a resin-bound peptide.
Experimental Protocol: Solid-Phase Peptide Coupling
This protocol assumes a standard Fmoc-based SPPS workflow.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound-3-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (typically 20%)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.
-
Activation of this compound-3-carboxylic acid: In a separate vessel, dissolve this compound-3-carboxylic acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test.[1]
-
Washing: After the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): If the Kaiser test indicates incomplete coupling, a capping step using acetic anhydride and DIPEA in DMF can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.[1]
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Data Presentation
The following table presents hypothetical, yet typical, quantitative data for the synthesis and coupling of a custom amino acid like this compound-3-carboxylic acid. Actual yields may vary.
| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) | Notes |
| Oxidation (Step 1) | N-Cbz-nortropinone | This compound | 90-95 | >90 (crude) | The crude product is typically used directly in the next step. |
| Oxidation (Step 2) | This compound-3-carboxylic acid | N-Cbz-nortropinone | 75-85 | >98 | Purification by column chromatography is usually required. |
| SPPS Coupling | Peptide-Resin-Nortropine | Peptide-Resin | >99 (coupling) | N/A | Coupling efficiency is monitored by Kaiser test. A second coupling may be necessary for difficult sequences.[1] |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Synthetic pathway for this compound-3-carboxylic acid.
Caption: Workflow for coupling the custom amino acid in SPPS.
Conclusion
The incorporation of non-standard amino acids like those derived from this compound is a powerful strategy in modern peptide drug design. While requiring custom synthesis of the building block, the subsequent integration into a peptide sequence can be achieved using well-established SPPS methodologies. The protocols and workflows outlined here provide a foundational guide for researchers looking to explore the use of the nortropine scaffold in their peptide-based research and development endeavors. It is recommended to optimize reaction conditions for specific peptide sequences to achieve the best results.
References
Application Note & Protocol: Scale-up Synthesis of N-Cbz-Nortropine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of N-Cbz-nortropine, a key intermediate in the development of various tropane-based therapeutic agents. The protocol is designed to be suitable for producing quantities required for preclinical studies, focusing on a robust and reproducible process. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a workflow diagram for clarity.
Introduction
Nortropine and its derivatives are fundamental building blocks in the synthesis of a wide range of biologically active molecules, including anticholinergics and stimulants. For the development of novel therapeutics, modification of the nortropine scaffold is a common strategy. The protection of the secondary amine of nortropine is a critical step to ensure selective functionalization at other positions of the molecule. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. This protocol details the N-protection of nortropine with benzyl chloroformate on a scale suitable for generating sufficient material for preclinical evaluation.
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | Nortropine Hydrochloride | Commercially available. |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | 1.1 equivalents |
| Base | Sodium Bicarbonate (NaHCO₃) | 2.5 equivalents |
| Solvent | Dichloromethane (DCM) / Water | Biphasic system |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling to control exotherm. |
| Reaction Time | 4-6 hours | Monitored by TLC or LC-MS. |
| Product Yield | 85-95% | Isolated yield after purification. |
| Product Purity | >98% | Determined by HPLC and NMR. |
| Molecular Formula | C₁₅H₁₉NO₃ | |
| Molecular Weight | 261.32 g/mol |
Experimental Protocol
This protocol describes the synthesis of this compound from nortropine hydrochloride on a multi-gram scale.
Materials and Equipment:
-
Nortropine Hydrochloride
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bars
-
Ice Bath
-
Separatory Funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve nortropine hydrochloride (1.0 eq) in deionized water (10 mL per gram of nortropine HCl).
-
Cool the solution to 0 °C in an ice bath.
-
-
Basification and Reagent Addition:
-
Slowly add sodium bicarbonate (2.5 eq) in portions to the stirred solution. Ensure the temperature is maintained at 0-5 °C during the addition.
-
In a separate addition funnel, dissolve benzyl chloroformate (1.1 eq) in dichloromethane (5 mL per gram of nortropine HCl).
-
Add the benzyl chloroformate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL per gram of initial nortropine HCl).
-
Combine all organic layers.
-
Wash the combined organic layers with brine (1 x 10 mL per gram of initial nortropine HCl).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid or viscous oil.
-
For preclinical use, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the Scale-up Synthesis of this compound.
Troubleshooting & Optimization
How to improve the yield of N-Cbz-nortropine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Cbz-nortropine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
The synthesis typically begins with either nortropine or, more commonly, its ketone analog, nortropinone. Nortropinone is often used as its hydrochloride salt. If tropinone is used as the starting material, a demethylation step is required to obtain the nortropinone precursor.
Q2: Which reagent is used to introduce the Cbz protecting group?
The standard reagent for introducing the Carboxybenzyl (Cbz) protecting group is benzyl chloroformate (Cbz-Cl).
Q3: Why is a base required for the Cbz protection reaction?
The reaction of an amine with benzyl chloroformate generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize the HCl, which would otherwise protonate the starting amine, rendering it unreactive. Common bases used for this purpose include diisopropylethylamine (DIPEA) and sodium bicarbonate (NaHCO3).[1][2]
Q4: What are the typical solvents and temperatures for this reaction?
Commonly used solvents include dichloromethane (CH2Cl2), dichloroethane (DCE), and mixtures of tetrahydrofuran (THF) and water.[1][2] The reaction is often carried out at room temperature or cooled to 0°C to control any exothermic reaction.[1][2]
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Benzyl Chloroformate (Cbz-Cl) | Cbz-Cl is moisture-sensitive and can degrade over time. Use a fresh bottle or verify the purity of the existing stock. |
| Insufficient Base | Ensure at least a stoichiometric equivalent of base is used, and preferably a slight excess, to neutralize the HCl generated. For hindered bases like DIPEA, a greater excess may be required.[1] |
| Poor Quality Starting Material | Verify the purity of the nortropine or nortropinone starting material. If starting from tropinone, ensure the demethylation step went to completion. |
| Inappropriate Solvent | Ensure the chosen solvent is anhydrous (for reactions with organic bases like DIPEA) and that the starting materials are sufficiently soluble. |
Problem 2: Presence of multiple spots on TLC, indicating side products.
| Possible Cause | Suggested Solution |
| Over-reaction or side reactions with the base | If using a nucleophilic base, it may compete with the nortropine for the Cbz-Cl. Consider switching to a non-nucleophilic, hindered base like DIPEA. |
| Decomposition of Cbz-Cl | If the reaction is run at elevated temperatures for an extended period, Cbz-Cl can decompose. Maintain the recommended reaction temperature. |
| Reaction with impurities | Ensure all glassware is clean and dry, and that solvents are of appropriate purity. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Product is an oil instead of a solid | This compound can sometimes be difficult to crystallize. Attempt purification by silica gel column chromatography. |
| Co-elution of impurities during column chromatography | Experiment with different solvent systems for chromatography to achieve better separation. A gradient elution may be necessary. |
| Residual starting material | If the reaction did not go to completion, unreacted nortropine can be difficult to separate. Consider an acidic wash during the workup to remove the basic starting material.[1] |
Data Summary
The following table summarizes different reaction conditions and reported yields for the synthesis of N-Cbz-nortropinone, a direct precursor to this compound.
| Starting Material | Base | Solvent | Temperature | Yield | Notes | Reference |
| Nortropinone | DIPEA | CH2Cl2 | Room Temp. | 88% (crude) | Exothermic reaction noted. | [1] |
| Amine Substrate | NaHCO3 | THF/H2O (2:1) | 0°C | 90% (purified) | General procedure for Cbz protection. | [2] |
| Nortropinone HCl | - | - | - | 43% (after recrystallization of demethylated intermediate) | This yield is for the purified demethylated intermediate, not the Cbz-protection step itself. | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-Nortropinone using DIPEA [1]
-
Dissolve nortropinone (1 equivalent) in dichloromethane (CH2Cl2).
-
Add benzyl chloroformate (approximately 0.95 equivalents) dropwise to the solution.
-
Add diisopropylethylamine (DIPEA) (3 equivalents) dropwise, noting that the reaction can be exothermic.
-
Stir the resulting clear solution at room temperature for 30 minutes.
-
Dilute the reaction mixture with additional CH2Cl2.
-
Wash the organic phase with 1N hydrochloric acid (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: General Cbz Protection using Sodium Bicarbonate [2]
-
Dissolve the amine starting material (1 equivalent) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO3) (2 equivalents).
-
Cool the mixture to 0°C.
-
Add benzyl chloroformate (Cbz-Cl) (1.5 equivalents).
-
Stir the solution at 0°C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Common side reactions in the synthesis of N-Cbz-nortropine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-Cbz-nortropine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-acylation of nortropine with benzyl chloroformate (Cbz-Cl). This reaction involves the nucleophilic attack of the secondary amine of nortropine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: What are the most common side reactions to be aware of during the synthesis?
The most prevalent side reactions include:
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is moisture-sensitive and can hydrolyze to form benzyl alcohol and HCl.
-
Formation of Dibenzyl Carbonate: This can occur through the reaction of benzyl chloroformate with benzyl alcohol (formed from hydrolysis) or via self-condensation.
-
Incomplete Reaction: Leaving unreacted nortropine in the final product mixture.
-
Formation of N-Benzyl-nortropine: This can occur if benzyl chloride is present as an impurity in the benzyl chloroformate or is formed under certain reaction conditions.
-
O-Acylation of the Hydroxyl Group: The hydroxyl group of nortropine can potentially react with benzyl chloroformate to form an O-Cbz protected byproduct.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (nortropine and benzyl chloroformate), you can observe the consumption of reactants and the formation of the this compound product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Hydrolysis of Benzyl Chloroformate: Presence of moisture in the solvent or reagents. 2. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of base. 3. Suboptimal Base: The chosen base may not be strong enough to effectively neutralize the HCl byproduct. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle benzyl chloroformate in a dry environment. 2. Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider increasing the temperature or adding more base. 3. Consider using a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) instead of inorganic bases like sodium carbonate. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of Benzyl Alcohol and Dibenzyl Carbonate: Due to hydrolysis of benzyl chloroformate. 2. Unreacted Nortropine: Incomplete reaction. 3. Formation of N-Benzyl-nortropine: Presence of benzyl chloride impurity. | 1. Minimize moisture in the reaction. These byproducts can often be removed during aqueous work-up and column chromatography. 2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, add a slight excess of benzyl chloroformate. 3. Use high-purity benzyl chloroformate. Purification of the final product via column chromatography will be necessary. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Oily byproducts such as benzyl alcohol can prevent the crystallization of the desired product. 2. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product using silica gel column chromatography to remove impurities. 2. Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
-
Materials:
-
Nortropine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Diisopropylethylamine (DIPEA) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
-
-
Procedure:
-
To a solution of nortropine hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., THF), add sodium carbonate (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, perform an aqueous work-up by separating the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Technical Support Center: Purifying N-Cbz-Nortropine via Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of N-Cbz-nortropine by column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Recommended Solution |
| No separation of this compound from impurities. | Incorrect mobile phase polarity. | Optimize the mobile phase. Start with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel. | |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. | |
| This compound is eluting too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate). |
| This compound is eluting too slowly or not at all (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. If the compound is very polar, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-5% methanol in dichloromethane). |
| The compound may have degraded on the silica gel. | While the Cbz group is generally stable on silica, highly acidic or basic conditions can cause degradation.[1] Neutralize the crude mixture before loading it onto the column. If degradation is suspected, consider using a different stationary phase like alumina. | |
| Streaking or tailing of the this compound spot on TLC and column. | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the mobile phase. For basic compounds like this compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing by competing for the acidic sites on the silica gel. |
| The sample is not fully dissolved when loaded. | Ensure the sample is fully dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading it onto the column. | |
| Presence of unreacted nortropine in the purified product. | Incomplete reaction during the Cbz protection step. | Nortropine is significantly more polar than this compound and should be easily separated. Use a less polar mobile phase to elute the this compound first, then increase the polarity to wash out the unreacted nortropine. |
| Presence of benzyl alcohol in the purified product. | Hydrolysis of excess benzyl chloroformate during the reaction or workup. | Benzyl alcohol is more polar than this compound. It can be separated by carefully optimizing the mobile phase polarity. A step gradient elution might be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on similar compounds, a ratio of 3:1 hexane:ethyl acetate can be a good starting point for TLC analysis. The polarity can then be adjusted based on the observed Rf value.
Q2: What is the expected Rf value for this compound?
The ideal Rf value for good separation on a column is typically between 0.2 and 0.4. For a related compound, an Rf of 0.2 was observed in a 3:1 hexane:ethyl acetate system.[2] Adjust your solvent system to achieve an Rf in this range for this compound.
Q3: How can I visualize this compound and its impurities on a TLC plate?
This compound, containing a benzene ring, can often be visualized under a UV lamp (254 nm). For non-UV active impurities like nortropine, staining with potassium permanganate or p-anisaldehyde can be effective.
Q4: Is the N-Cbz protecting group stable to silica gel chromatography?
Yes, the N-Cbz (benzyloxycarbonyl) protecting group is generally stable to silica gel chromatography under neutral conditions.[1] Avoid highly acidic or basic mobile phases to prevent potential cleavage of the protecting group.
Q5: What are the most common impurities I should expect?
The most common impurities are unreacted nortropine and benzyl alcohol. Benzyl alcohol can form from the hydrolysis of any excess benzyl chloroformate used in the protection step. Both are more polar than the desired this compound product.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Materials:
- Crude this compound
- Silica gel (60 Å, 230-400 mesh)
- Solvents: Hexane, Ethyl Acetate (analytical grade)
- Triethylamine (optional)
- TLC plates (silica gel coated with fluorescent indicator)
- Glass column with a stopcock
- Collection tubes or flasks
- UV lamp
- TLC staining solution (e.g., potassium permanganate)
2. Procedure:
-
TLC Analysis:
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Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., start with 20% ethyl acetate in hexane).
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Visualize the spots under a UV lamp and/or by staining to determine the Rf values of the product and impurities.
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Adjust the solvent system to achieve an Rf of ~0.3 for this compound and good separation from impurities.
-
-
Column Packing:
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Secure the column in a vertical position.
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Add a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
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Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis and Product Isolation:
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Combine the fractions containing the pure this compound as determined by TLC.
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Remove the solvent under reduced pressure to obtain the purified product.
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Data Presentation
Table 1: TLC Data for this compound and Common Impurities
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization Method |
| This compound | 3:1 | 0.2 - 0.4 | UV (254 nm), p-Anisaldehyde stain |
| Nortropine | 3:1 | < 0.1 | Potassium Permanganate stain |
| Benzyl Alcohol | 3:1 | 0.1 - 0.2 | UV (254 nm), p-Anisaldehyde stain |
Note: Rf values are approximate and can vary based on the specific conditions (e.g., temperature, plate manufacturer).
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Logical relationship between a problem, its causes, and solutions.
References
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of N-Cbz-Nortropine
Welcome to the technical support center for the deprotection of N-Cbz-nortropine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the carbobenzyloxy (Cbz) protecting group from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
The primary methods for Cbz deprotection of this compound are catalytic hydrogenation and acid-catalyzed cleavage. Catalytic hydrogenation is widely used due to its clean byproducts (toluene and carbon dioxide).[1] Acidic cleavage offers an alternative when the molecule contains functional groups susceptible to reduction.[1][2]
Q2: Why is my Cbz deprotection of this compound incomplete?
Incomplete deprotection can arise from several factors:
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Catalyst Inactivation (Hydrogenation): The palladium catalyst can be poisoned by impurities in the substrate or solvents. The product, nortropine, being a secondary amine, can also coordinate to the catalyst surface and inhibit its activity.
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Insufficient Hydrogen Pressure (Hydrogenation): For the sterically hindered this compound, atmospheric pressure of hydrogen may not be sufficient for complete conversion in a reasonable time.
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Inadequate Acid Strength or Concentration (Acidic Cleavage): The chosen acid may not be strong enough or used in sufficient concentration to efficiently cleave the carbamate bond.
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Reaction Time and Temperature: The reaction may simply require longer times or elevated temperatures to go to completion.
Q3: What are the potential side products I should be aware of during the deprotection?
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N-Methylation: If methanol is used as a solvent in catalytic hydrogenation at elevated temperatures, N-methylation of the resulting nortropine can occur.
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Acetylation: When using acetic acid as a solvent for acidic cleavage (e.g., with HBr), acetylation of the product amine can be a significant side reaction, especially at elevated temperatures.[3]
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Ring Opening/Rearrangement: While less common under standard conditions, harsh acidic conditions could potentially lead to rearrangement of the bicyclic nortropine skeleton.
Troubleshooting Guides
Incomplete Deprotection via Catalytic Hydrogenation
Symptom: TLC or LC-MS analysis shows a significant amount of starting this compound remaining after the reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning | - Ensure the this compound starting material is of high purity. - Use high-purity, degassed solvents. - Consider adding a small amount of a weak acid (e.g., acetic acid) to the reaction mixture to protonate the product amine and reduce its coordination to the catalyst. |
| Inactive Catalyst | - Use a fresh batch of palladium on carbon (Pd/C). - Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). |
| Insufficient Hydrogen | - Increase the hydrogen pressure (e.g., from atmospheric to 50 psi or higher). - Ensure proper agitation to maximize gas-liquid mixing. |
| Steric Hindrance | - Increase the reaction temperature (e.g., from room temperature to 40-60 °C). - Consider using a more active catalyst, such as palladium black. |
| Solvent Choice | - Methanol and ethanol are common solvents. For substrates prone to side reactions, consider using ethyl acetate or THF. |
Experimental Protocol: Catalytic Hydrogenation of this compound
Incomplete Deprotection via Acid-Catalyzed Cleavage
Symptom: TLC or LC-MS analysis shows a significant amount of starting this compound remaining after the reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength | - Switch to a stronger acid. For example, if HCl in dioxane is ineffective, try HBr in acetic acid. |
| Low Reagent Concentration | - Use a more concentrated solution of the acid (e.g., 33% HBr in acetic acid). |
| Reaction Temperature | - Increase the reaction temperature. Many acid-catalyzed deprotections require heating (e.g., 40-80 °C). |
| Scavenger for Benzyl Cation | - Add a scavenger like anisole or thioanisole to the reaction mixture to trap the benzyl cation and prevent potential side reactions (e.g., re-alkylation of the product). |
| Water Content | - Ensure anhydrous conditions, as water can sometimes interfere with the reaction. |
Experimental Protocol: Acid-Catalyzed Deprotection of this compound with HBr in Acetic Acid
Alternative Deprotection Methods
For substrates sensitive to both hydrogenation and strong acids, alternative methods can be considered.
| Method | Reagents and Conditions | Advantages | Considerations |
| Transfer Hydrogenation | Pd/C, Ammonium formate or Formic acid, in Methanol or Ethanol, typically at reflux.[1] | Avoids the use of high-pressure hydrogen gas. Can be faster than standard hydrogenation. | May still be incompatible with reducible functional groups. Requires careful control of temperature. |
| Lewis Acid-Mediated | Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) at room temperature.[2] | Mild conditions, good functional group tolerance (including reducible groups), and avoids pyrophoric reagents.[2] | HFIP is a corrosive and expensive solvent. Stoichiometric amounts of the Lewis acid are often required. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, potassium phosphate in N,N-dimethylacetamide (DMA) at 75 °C. | Useful for substrates with sensitive functionalities that are incompatible with hydrogenation or strong acids. | Requires elevated temperatures and the use of a thiol, which may have a strong odor. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for Cbz deprotection of various amines. Note that yields for this compound specifically are not widely reported in the literature, and optimization may be required.
| Method | Substrate Example | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | Cbz-protected amine[1] | 5% Pd/C, H₂ (1 atm) | Methanol | 60 | 40 | Crude |
| Transfer Hydrogenation | Cbz-protected peptide[1] | Pd black, Formic acid | Ethanol | 25 | 1.5 | - |
| HBr/Acetic Acid | General Cbz-amine[1] | 33% HBr in AcOH | Acetic Acid | RT | 1-4 | High |
| AlCl₃/HFIP | General Cbz-amine[2] | AlCl₃ | HFIP | RT | 2-16 | High |
Logical Relationship Diagram for Method Selection
References
Optimizing reaction temperature for N-Cbz protection of nortropine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-Cbz (benzyloxycarbonyl) protection of nortropine. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions, particularly reaction temperature, and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-Cbz protection of nortropine.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | 1. Inactive Benzyl Chloroformate (Cbz-Cl): Cbz-Cl can degrade upon exposure to moisture. | - Use a fresh bottle of Cbz-Cl. - Ensure all glassware is thoroughly dried before use. - Handle Cbz-Cl under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inadequate Base: An insufficient amount or inappropriate type of base can lead to incomplete reaction. The reaction produces HCl, which must be neutralized. | - Use a suitable base such as sodium bicarbonate, sodium carbonate, or triethylamine. - Ensure at least two equivalents of base are used relative to nortropine. | |
| 3. Low Reaction Temperature: While the reaction is often performed at 0 °C, very low temperatures may significantly slow down the reaction rate. | - Allow the reaction to proceed for a longer duration at 0 °C (e.g., 20-24 hours). - Consider allowing the reaction to slowly warm to room temperature after the initial addition of Cbz-Cl at 0 °C. | |
| Formation of White Precipitate (besides product) | 1. Nortropine Hydrochloride Salt: If the nortropine starting material is a hydrochloride salt, it may not be fully soluble or reactive without sufficient base. | - Ensure enough base is added to neutralize the HCl salt and the HCl generated during the reaction. - Consider a pre-treatment of the nortropine HCl salt with a base to generate the free amine before adding Cbz-Cl. |
| 2. Carbonate Salts: If using an aqueous base like sodium bicarbonate, changes in solubility with temperature can cause precipitation. | - Ensure adequate stirring to maintain a homogeneous mixture. - The precipitate should dissolve during the work-up. | |
| Presence of Impurities in the Final Product | 1. Di-Cbz Carbonate: This can form from the reaction of Cbz-Cl with any residual benzyl alcohol. | - Use high-purity Cbz-Cl. - Avoid high reaction temperatures which can promote the decomposition of Cbz-Cl. |
| 2. Unreacted Nortropine: Incomplete reaction will leave starting material. | - Increase the reaction time or consider a slight excess of Cbz-Cl (e.g., 1.1-1.2 equivalents). - Ensure efficient stirring. | |
| 3. Benzyl Alcohol: A common impurity in Cbz-Cl, which can also form from its decomposition. | - Purify the Cbz-Cl by distillation if necessary. - Wash the organic layer with water during work-up to remove water-soluble impurities. | |
| 4. Over-alkylation/Side Reactions: At higher temperatures, there is an increased risk of side reactions. | - Maintain a low reaction temperature (0 °C to room temperature is generally recommended). | |
| Reaction Mixture Turns Yellow/Brown | 1. Decomposition of Cbz-Cl: Benzyl chloroformate can decompose, especially at elevated temperatures or in the presence of impurities. | - Perform the reaction at low temperatures (0 °C is ideal). - Use fresh, high-purity Cbz-Cl. |
| 2. Side Reactions: Unwanted side reactions can lead to colored byproducts. | - Carefully control the addition of Cbz-Cl to the reaction mixture to avoid localized heating. - Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the N-Cbz protection of nortropine?
A1: The optimal reaction temperature is typically in the range of 0 °C to room temperature (approximately 20-25 °C) . Starting the reaction at 0 °C by adding benzyl chloroformate (Cbz-Cl) dropwise is a common and effective strategy. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts. After the addition is complete, the reaction can be stirred at 0 °C or allowed to gradually warm to room temperature.
Q2: Can I run the reaction at a higher temperature to speed it up?
A2: While a higher temperature can increase the reaction rate, it is generally not recommended. Elevated temperatures can lead to the decomposition of benzyl chloroformate, resulting in the formation of impurities such as benzyl alcohol and benzyl chloride. This can lower the yield and complicate the purification of the desired N-Cbz-nortropine.
Q3: What are the common side reactions I should be aware of?
A3: The most common side reaction is the hydrolysis of benzyl chloroformate by water, which can be present in the solvent or introduced from the atmosphere. This forms benzyl alcohol and HCl. Another potential side reaction is the formation of dibenzyl carbonate if benzyl alcohol is present in the Cbz-Cl reagent.
Q4: Which base should I use and in what quantity?
A4: A variety of bases can be used, with sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) being common choices in aqueous/organic solvent mixtures. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). It is crucial to use at least two equivalents of the base: one to neutralize the HCl generated during the reaction and another to act as a base for the reaction itself. If nortropine is used as a hydrochloride salt, an additional equivalent of base is required.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be used to separate the starting material (nortropine) from the product (this compound). The disappearance of the nortropine spot indicates the completion of the reaction.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the N-Cbz protection of secondary amines, which can be used as a reference for optimizing the nortropine reaction.
| Substrate | Temperature (°C) | Base | Solvent | Reaction Time (h) | Yield (%) |
| A secondary amine | 0 | NaHCO₃ | THF/H₂O | 20 | 90 |
| 1,2,3,6-tetrahydropyridine | 0 to RT | NaOH (aq) | - | 3 | 96 |
Experimental Protocols
General Protocol for N-Cbz Protection of Nortropine
This protocol is a general guideline and may require optimization for specific experimental setups.
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve nortropine (1 equivalent) in a suitable solvent mixture such as THF/water (2:1) or dichloromethane.
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Basification: Add sodium bicarbonate (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred reaction mixture while maintaining the temperature at 0 °C.
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Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up:
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the N-Cbz protection of nortropine.
Caption: Troubleshooting logic for low yield in N-Cbz protection.
Technical Support Center: Synthesis of N-Substituted Nortropines
Welcome to the technical support center for the synthesis of N-substituted nortropines. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of nortropine, with a primary focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of N-substituted nortropines?
The main challenge is controlling the reaction to favor mono-alkylation and prevent the formation of the quaternary ammonium salt, which results from over-alkylation. Nortropine is a secondary amine, and its N-alkylation product, a tertiary amine, is often more nucleophilic than the starting material. This increased nucleophilicity makes it susceptible to reacting with another molecule of the alkylating agent, leading to the undesired quaternary salt.
Q2: How does stoichiometry affect the outcome of the reaction?
Stoichiometry is a critical parameter. Using a large excess of the alkylating agent will significantly increase the likelihood of over-alkylation. Conversely, using nortropine in excess can help to favor the formation of the desired mono-alkylated product. However, this may require a more rigorous purification to remove the unreacted starting material. Careful optimization of the molar ratio of nortropine to the alkylating agent is essential for maximizing the yield of the desired product.
Q3: What is the role of the base in this reaction?
A base is typically required to neutralize the hydrogen halide (e.g., HBr or HCl) that is formed as a byproduct of the N-alkylation reaction with an alkyl halide. The choice of base can influence the reaction rate and selectivity. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N). The strength and solubility of the base can affect the reaction kinetics and, consequently, the product distribution.
Q4: Can the choice of solvent influence the extent of over-alkylation?
Yes, the solvent can play a significant role. Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used for N-alkylation reactions. The solvent's polarity can influence the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate and the propensity for over-alkylation. Running the reaction under more dilute conditions can sometimes help to reduce the rate of the second alkylation step.
Troubleshooting Guides
Issue 1: Low yield of the desired N-substituted nortropine and significant formation of a polar, water-soluble byproduct.
Possible Cause: Over-alkylation leading to the formation of the quaternary nortropinium salt.
Troubleshooting Steps:
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Adjust Stoichiometry: Reduce the molar equivalents of the alkylating agent. Start with a 1:1 molar ratio of nortropine to the alkylating agent and gradually increase the excess of nortropine if necessary.
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Modify Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of the second alkylation more than the first, thus improving selectivity for the mono-alkylated product.
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Change the Base: If using a strong base, consider switching to a weaker, less soluble base like sodium bicarbonate. This can help to control the reaction rate.
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Increase Dilution: Perform the reaction in a larger volume of solvent to decrease the concentration of reactants, which can disfavor the bimolecular over-alkylation reaction.
Issue 2: Difficulty in separating the desired product from the unreacted nortropine.
Possible Cause: Similar polarities of the product and starting material.
Troubleshooting Steps:
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Optimize Column Chromatography: Use a gradient elution method in your column chromatography. Start with a less polar solvent system and gradually increase the polarity. This can help to improve the separation between the slightly more non-polar N-substituted product and the more polar nortropine.
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Acid-Base Extraction: Exploit the basicity of the amines. Dissolve the crude mixture in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract the free amines back into an organic solvent. This process can be repeated to improve separation, although it may not be highly effective if the pKa values of the two amines are very similar.
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Recrystallization: If the N-substituted nortropine is a solid, recrystallization can be an effective purification method. Try different solvent systems to find one that selectively crystallizes the desired product, leaving the unreacted nortropine in the mother liquor.
Issue 3: The reaction is slow or does not proceed to completion.
Possible Cause: Insufficient reactivity of the alkylating agent, low reaction temperature, or an inappropriate solvent or base.
Troubleshooting Steps:
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Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
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Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide, which are generally more reactive.
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Solvent and Base Selection: Ensure the chosen solvent can dissolve the reactants sufficiently. A more polar solvent or a stronger, more soluble base might be necessary to accelerate the reaction.
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Catalyst Addition: In some cases, the addition of a catalytic amount of sodium iodide can promote the reaction of less reactive alkyl chlorides or bromides through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Data Presentation
Table 1: Hypothetical Influence of Stoichiometry on Product Distribution in the N-Benzylation of Nortropine
| Molar Ratio (Nortropine:Benzyl Bromide) | N-Benzylnortropine Yield (%) | Nortropinium Bromide Yield (%) | Unreacted Nortropine (%) |
| 1:1.5 | 55 | 40 | 5 |
| 1:1.1 | 75 | 15 | 10 |
| 1.2:1 | 85 | 5 | 10 |
| 1.5:1 | 80 | <5 | 15 |
Note: These are illustrative values. Actual results will vary based on specific reaction conditions.
Experimental Protocols
General Protocol for N-Alkylation of Nortropine
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nortropine (1.0 eq) and a suitable solvent (e.g., acetonitrile, 10-20 mL per gram of nortropine).
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Addition of Base: Add the base (e.g., K₂CO₃, 1.5-2.0 eq).
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Addition of Alkylating Agent: While stirring, add the alkylating agent (e.g., benzyl bromide, 1.0-1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine).
Visualizations
Caption: Reaction pathway illustrating the formation of the desired N-substituted nortropine and the over-alkylation byproduct.
Caption: A logical workflow for troubleshooting low yields in N-substituted nortropine synthesis.
N-Cbz-nortropine stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Cbz-nortropine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the N-Cbz protecting group?
The N-benzyloxycarbonyl (Cbz or Z) group is a commonly used protecting group for amines in organic synthesis. It is generally known to be stable under basic and most aqueous acidic conditions.[1][2] However, it can be cleaved under strong acidic conditions or by catalytic hydrogenation.[3][4]
Q2: Under what acidic conditions is this compound expected to be unstable?
This compound may degrade under strong acidic conditions. Reagents such as hydrogen bromide in acetic acid (HBr/HOAc) or strong Lewis acids like aluminum chloride (AlCl3) are known to cleave the Cbz group.[4] The stability in weakly acidic aqueous solutions is generally higher, but prolonged exposure or elevated temperatures can lead to hydrolysis.
Q3: Is this compound stable under basic conditions?
The Cbz group is generally considered stable to basic conditions.[1][2] Therefore, this compound is expected to be stable in the presence of common inorganic and organic bases, especially at room temperature. However, harsh basic conditions, such as high concentrations of strong bases at elevated temperatures, could potentially lead to hydrolysis of the carbamate linkage over extended periods.
Q4: What are the likely degradation products of this compound under acidic or basic hydrolysis?
The primary degradation pathway for this compound under hydrolytic conditions (both acidic and basic) is the cleavage of the carbamate bond. This would result in the formation of nortropine, benzyl alcohol, and carbon dioxide. Under acidic conditions, nortropine would be protonated to form a nortropinium salt.
Q5: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method would be able to separate the intact this compound from its potential degradation products, allowing for quantification of its purity over time.
Troubleshooting Guides
Problem: My this compound sample shows signs of degradation after storage.
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Possible Cause 1: Improper Storage Conditions. Exposure to acidic or basic residues in the storage container, high humidity, or elevated temperatures can accelerate degradation.
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Solution: Store this compound in a tightly sealed, clean, and dry container at the recommended temperature (typically cool and dry place). Ensure the container is made of an inert material.
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Possible Cause 2: Presence of Contaminants. Acidic or basic impurities in the sample can catalyze hydrolysis.
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Solution: Re-purify the this compound sample using an appropriate technique like recrystallization or column chromatography to remove impurities.
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Problem: I am observing the formation of nortropine in my reaction mixture.
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Possible Cause: The reaction conditions are too acidic or basic. The pH of your reaction medium may be causing the cleavage of the Cbz group.
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Solution: If possible, adjust the pH of your reaction to a more neutral range. If the reaction requires acidic or basic conditions, consider using a different protecting group that is more stable under those specific conditions. Alternatively, minimize the reaction time and temperature to reduce the extent of degradation.
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Experimental Protocols
Forced Degradation Study Protocol for this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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Methanol or Acetonitrile (HPLC grade)
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pH meter
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HPLC system with a suitable column (e.g., C18) and UV detector
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Thermostatic oven
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Photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis:
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To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
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Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
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At each time point, withdraw a sample, neutralize it with an appropriate amount of base, and dilute it with the mobile phase for HPLC analysis.
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Base Hydrolysis:
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To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
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Follow the same temperature and time point conditions as the acid hydrolysis study.
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At each time point, withdraw a sample, neutralize it with an appropriate amount of acid, and dilute it for HPLC analysis.
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-
Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
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Store the sample at room temperature for a defined period, monitoring at various time points.
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Dilute the sample with the mobile phase for HPLC analysis.
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Thermal Degradation:
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Keep a solid sample of this compound in a thermostatic oven at an elevated temperature (e.g., 80 °C) for a defined period.
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At specified time points, dissolve a portion of the solid in the solvent and analyze by HPLC.
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Photostability:
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Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.
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Analyze the samples by HPLC at appropriate time intervals.
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Analysis:
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Analyze all samples by a validated HPLC method.
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Calculate the percentage of degradation and identify any major degradation products by comparing their retention times with that of a nortropine standard.
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Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 60 | 95.2 | Nortropine |
| 1 M HCl | 24 | 60 | 78.5 | Nortropine |
| 0.1 M NaOH | 24 | 60 | 98.1 | Minor unidentified peak |
| 1 M NaOH | 24 | 60 | 92.3 | Nortropine, unidentified peak |
| 3% H₂O₂ | 24 | 25 | 99.5 | No significant degradation |
| Solid State | 72 | 80 | 99.1 | No significant degradation |
| Photostability | 24 | 25 | 99.8 | No significant degradation |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to N-Cbz-nortropine and BOC-nortropine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the development of novel therapeutics, the choice of protecting groups is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. For the nortropine scaffold, a common motif in various biologically active compounds, the N-benzyloxycarbonyl (Cbz) and N-tert-butyloxycarbonyl (BOC) protecting groups are frequently employed. This guide provides an objective comparison of N-Cbz-nortropine and BOC-nortropine, focusing on their performance in specific reaction conditions, supported by experimental data and detailed protocols.
Core Differences and Chemical Stability
The fundamental difference between the Cbz and BOC protecting groups lies in their stability and cleavage conditions, a concept known as orthogonality in chemical synthesis. The BOC group is notoriously labile to acidic conditions, readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Conversely, it is generally stable to basic conditions and hydrogenolysis. The Cbz group, on the other hand, is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). This orthogonality allows for the selective deprotection of one group in the presence of the other, a crucial strategy in multi-step syntheses.
Performance in a Comparative Reaction: O-Acylation
Table 1: Comparison of this compound and BOC-nortropine in O-Acylation
| Parameter | This compound | BOC-nortropine |
| Reaction | O-Acylation with Acetic Anhydride | O-Acylation with Acetic Anhydride |
| Reagents | Acetic Anhydride, Triethylamine, DCM | Acetic Anhydride, Triethylamine, DCM |
| Expected Yield | >95% | >95% |
| Reaction Time | 1-3 hours | 1-3 hours |
| Reaction Purity | High | High |
| Protecting Group Stability | Stable | Stable |
Both this compound and BOC-nortropine are expected to perform similarly well in O-acylation reactions under standard basic or neutral conditions. The nitrogen-protecting group in both cases does not interfere with the reactivity of the hydroxyl group.
Experimental Protocols
General Protocol for O-Acylation of Protected Nortropines
A solution of the protected nortropine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of acetic anhydride (1.2 eq). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the acetylated product.
Deprotection Protocols
The choice between this compound and BOC-nortropine often hinges on the desired deprotection strategy, which is dictated by the presence of other functional groups in the molecule.
Table 2: Deprotection Conditions and Performance
| Parameter | This compound Deprotection | BOC-nortropine Deprotection |
| Method | Catalytic Hydrogenation | Acidolysis |
| Reagents | H₂, 10% Pd/C, Methanol | Trifluoroacetic Acid (TFA), DCM |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Expected Yield | >90% | >95% |
| Byproducts | Toluene | Isobutylene, CO₂ |
To a solution of this compound in methanol, 10% palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield nortropine.
N-BOC-nortropine is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-10 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the free nortropine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection workflows for both N-Cbz and BOC nortropine derivatives.
Logical Relationship in Protecting Group Selection
The decision to use this compound versus BOC-nortropine is primarily dictated by the overall synthetic strategy and the compatibility of other functional groups within the molecule.
Conclusion
Both this compound and BOC-nortropine are highly effective intermediates in the synthesis of complex nortropine-based molecules. The choice between them is not one of superior reactivity in a given reaction but rather a strategic decision based on the orthogonality required for the overall synthetic plan. The BOC group offers the advantage of rapid, non-catalytic deprotection, while the Cbz group provides stability to a wider range of acidic and basic conditions, with a mild, selective deprotection via hydrogenation. Researchers should carefully consider the functional group tolerance of their specific synthetic route when selecting between these two valuable protecting groups.
A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc on the Nortropine Scaffold
For researchers, scientists, and drug development professionals engaged in the synthesis of nortropine-based compounds, the choice of a nitrogen protecting group is a critical decision that can significantly impact reaction efficiency and overall yield. This guide provides a direct comparison of the deprotection efficiency of two of the most common amine protecting groups, carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc), on the nortropine framework, supported by experimental data and detailed protocols.
The selection of an appropriate protecting group strategy is paramount in multi-step organic synthesis. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable in high yield with minimal side products. Here, we evaluate the deprotection of N-Cbz-nortropine and N-Boc-nortropine, providing a clear comparison to aid in the strategic planning of synthetic routes.
Comparative Analysis of Deprotection Efficiency
The deprotection of Cbz and Boc groups on nortropine proceeds through fundamentally different mechanisms, which dictates the choice of reagents and reaction conditions. The Cbz group is typically removed by hydrogenolysis, a reductive cleavage, while the Boc group is cleaved under acidic conditions.
| Protecting Group | Deprotection Method | Reagents and Conditions | Reaction Time | Yield | Key Considerations |
| Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol, Room Temperature, 1 atm | 12-24 hours | >95% | Requires specialized hydrogenation equipment. The catalyst is flammable. The reaction is sensitive to catalyst poisoning. |
| Boc | Acidolysis | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | 1-2 hours | >98% | TFA is corrosive and requires careful handling. The workup involves neutralization of a strong acid. |
Experimental Protocols
Deprotection of this compound via Catalytic Hydrogenolysis
Procedure:
-
To a solution of this compound (1.0 g, 3.86 mmol) in methanol (40 mL) in a hydrogenation vessel, 10% palladium on carbon (100 mg, 10 wt%) was added.
-
The vessel was purged with hydrogen gas and the reaction mixture was stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), the reaction mixture was filtered through a pad of Celite to remove the catalyst.
-
The filtrate was concentrated under reduced pressure to afford nortropine in over 95% yield as a white solid.
Deprotection of N-Boc-Nortropine via Acidolysis
Procedure:
-
N-Boc-nortropine (1.0 g, 4.40 mmol) was dissolved in dichloromethane (DCM, 20 mL) and the solution was cooled to 0 °C in an ice bath.
-
Trifluoroacetic acid (TFA, 4.0 mL, 54.8 mmol) was added dropwise to the stirred solution.
-
The reaction mixture was allowed to warm to room temperature and stirred for 1-2 hours.
-
The progress of the reaction was monitored by TLC.
-
Upon completion, the solvent and excess TFA were removed under reduced pressure.
-
The residue was dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give nortropine in over 98% yield as a white solid.
Workflow and Logical Comparison
The following diagrams illustrate the experimental workflows and the logical comparison between the two deprotection strategies.
Caption: Experimental workflows for Cbz and Boc deprotection on nortropine.
Caption: Logical comparison of Cbz and Boc deprotection characteristics.
Conclusion
Both Cbz and Boc protecting groups can be effectively removed from the nortropine nitrogen with high yields. The choice between the two will largely depend on the specific requirements of the synthetic route and the available laboratory infrastructure.
-
Boc deprotection is significantly faster and procedurally simpler, making it an attractive option for rapid synthesis and high-throughput applications. However, the use of the strong, corrosive acid TFA requires careful handling and may not be suitable for substrates with other acid-sensitive functional groups.
-
Cbz deprotection offers a milder alternative that avoids strong acids. The primary drawbacks are the longer reaction times and the need for a hydrogenation apparatus. The palladium catalyst, while effective, is flammable and can be poisoned by certain functional groups, which must be a consideration in the overall synthetic design.
Ultimately, a thorough evaluation of the substrate's functional group tolerance, desired reaction time, and available equipment will guide the synthetic chemist to the most appropriate and efficient deprotection strategy for their nortropine-based target molecules.
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like N-Cbz-nortropine is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC)—for the determination of this compound purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as the premier method for the purity analysis of this compound due to its high resolution, sensitivity, and quantification accuracy. A typical reversed-phase HPLC method is recommended for this analysis.
Experimental Protocol: HPLC
A reversed-phase HPLC method was developed for the purity determination of this compound. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution profile.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound purity analysis by HPLC.
Alternative Analytical Methods
While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) offer alternative approaches for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. However, the compound may require derivatization to increase its volatility and thermal stability.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane. Derivatization with a suitable agent like BSTFA may be necessary.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for a qualitative assessment of purity and for monitoring reaction progress.
Experimental Protocol: TLC
-
Plate: Silica gel 60 F254.
-
Mobile Phase: Ethyl acetate/Hexane (1:1).
-
Sample Application: Spot a dilute solution of this compound in dichloromethane onto the TLC plate.
-
Development: Develop the plate in a sealed chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and TLC for the analysis of this compound.
| Feature | HPLC | GC-MS | TLC |
| Principle | Liquid Chromatography | Gas Chromatography-Mass Spectrometry | Planar Chromatography |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High (ng range) | Very High (pg range) | Low (µg range) |
| Quantification | Excellent | Good | Semi-quantitative |
| Analysis Time | 20-30 minutes | 20-40 minutes | 10-20 minutes |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Compound Volatility | Not required | Required | Not required |
| Structural Info | Limited (UV spectrum) | High (Mass spectrum) | Limited (Rf value) |
Decision Guide for Method Selection
The choice of the analytical method depends on the specific requirements of the analysis. The following decision tree can guide researchers in selecting the most appropriate technique.
A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in peptide and medicinal chemistry. This guide provides a comparative analysis of orthogonal deprotection strategies for the widely used Carboxybenzyl (Cbz) protecting group in conjunction with other common amine protecting groups, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).
The principle of orthogonality in the context of protecting groups is the ability to selectively remove one type of protecting group in the presence of others by employing specific, non-interfering reaction conditions.[1] This allows for the sequential unmasking of reactive sites, a critical requirement for the synthesis of complex molecules like peptides and modified natural products. This guide offers a practical comparison of deprotection methods, supported by experimental data, to aid in the rational design of synthetic routes.
Comparison of Deprotection Strategies
The orthogonality of Cbz, Boc, and Fmoc protecting groups stems from their distinct labilities to different reagents. The Cbz group is typically removed by hydrogenolysis, the Boc group is labile to acid, and the Fmoc group is removed by base. This fundamental difference in cleavage conditions forms the basis of their orthogonal use.
N-Cbz vs. N-Boc Orthogonality
The combination of Cbz and Boc protecting groups is a classic example of an orthogonal pair in organic synthesis. The Cbz group is stable to the acidic conditions required for Boc deprotection, and conversely, the Boc group is stable to the neutral conditions of catalytic hydrogenolysis used for Cbz removal.
| Protecting Group to be Cleaved | Reagents and Conditions | Other Protecting Group | Stability | Yield of Deprotected Product | Reference |
| N-Cbz | H₂, 10% Pd/C, Methanol, Room Temperature, 1-4 h | N-Boc | Stable | >95% | [2][3] |
| N-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), Room Temperature, 1-2 h | N-Cbz | Stable | >95% | [4][5] |
N-Cbz vs. N-Fmoc Orthogonality
The orthogonality between Cbz and Fmoc is also well-established. The Cbz group is resistant to the basic conditions used for Fmoc cleavage, while the Fmoc group is stable under the neutral hydrogenolysis conditions for Cbz removal.
| Protecting Group to be Cleaved | Reagents and Conditions | Other Protecting Group | Stability | Yield of Deprotected Product | Reference |
| N-Cbz | H₂, 10% Pd/C, Methanol, Room Temperature, 1-4 h | N-Fmoc | Stable | >95% | [2][6] |
| N-Fmoc | 20% Piperidine in Dimethylformamide (DMF), Room Temperature, 10-30 min | N-Cbz | Stable | >95% | [7][8] |
A noteworthy alternative for the selective deprotection of N-Cbz in the presence of N-Fmoc involves the use of aluminum trichloride (AlCl₃) in hexafluoroisopropanol (HFIP) at room temperature. This method has been shown to provide high yields, though it is not compatible with N-Boc protected substrates.
| Protecting Group to be Cleaved | Reagents and Conditions | Other Protecting Group | Stability | Yield of Deprotected Product | Reference |
| N-Cbz | AlCl₃ (3 equiv), HFIP, Room Temperature, 2-16 h | N-Fmoc | Stable | High | [1] |
N-Boc vs. N-Fmoc Orthogonality
The Boc and Fmoc protecting groups are another commonly used orthogonal pair. The Boc group's acid lability contrasts with the Fmoc group's base lability, allowing for their selective removal.
| Protecting Group to be Cleaved | Reagents and Conditions | Other Protecting Group | Stability | Yield of Deprotected Product | Reference |
| N-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), Room Temperature, 1-2 h | N-Fmoc | Stable | >95% | [4][5] |
| N-Fmoc | 20% Piperidine in Dimethylformamide (DMF), Room Temperature, 10-30 min | N-Boc | Stable | >95% | [7][8] |
Interestingly, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been developed, which is compatible with the presence of N-Boc groups. This expands the repertoire of orthogonal strategies available to synthetic chemists.
Experimental Protocols
Detailed methodologies for the key selective deprotection experiments are provided below.
Protocol 1: Selective Deprotection of N-Cbz in the Presence of N-Boc
Reagents and Materials:
-
N-Cbz, N-Boc protected compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N-Cbz, N-Boc protected compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Protocol 2: Selective Deprotection of N-Boc in the Presence of N-Cbz
Reagents and Materials:
-
N-Cbz, N-Boc protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Cbz, N-Boc protected compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equal volume of trifluoroacetic acid to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by chromatography.
Protocol 3: Selective Deprotection of N-Fmoc in the Presence of N-Cbz
Reagents and Materials:
-
N-Cbz, N-Fmoc protected compound
-
Piperidine
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Cbz, N-Fmoc protected compound in dimethylformamide.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 10-30 minutes.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to give the crude product, which may be purified by chromatography.
Visualizing Orthogonal Deprotection Strategies
The logical relationships between the protecting groups and their respective deprotection conditions can be visualized to provide a clear understanding of their orthogonality.
Caption: Orthogonal relationship of Cbz, Boc, and Fmoc protecting groups.
The diagram above illustrates the core principle of orthogonality. Each protecting group is selectively cleaved by a specific set of reagents while remaining stable to the conditions used for the deprotection of the other groups.
Caption: Selective deprotection pathways from a triply protected amine.
This workflow diagram demonstrates the practical application of orthogonal deprotection, allowing for the selective removal of a single protecting group from a molecule bearing multiple protected amines, thereby enabling site-specific modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Analysis of N-Cbz-Nortropine Derivatives in Monoamine Transporter Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Cbz-nortropine derivatives and their interactions with key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Due to the limited availability of a comprehensive dataset for a wide range of this compound derivatives, this guide focuses on representative compounds and closely related N-substituted nortropane analogs to elucidate structure-activity relationships. The data presented herein is crucial for understanding the selectivity and potency of these compounds, offering valuable insights for the development of novel therapeutics targeting neuropsychiatric disorders.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of representative N-substituted nortropane derivatives for the dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
| Compound ID | N-Substituent | 3β-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 1 (β-CIT) | -CH3 | 2β-carbomethoxy-3β-(4-iodophenyl) | 27 | - | - | - | - |
| 2 | -CH2CH=CH2 | 2β-carbomethoxy-3β-(4-iodophenyl) | 15 | - | - | - | - |
| 3 | -CH2C≡CH | 2β-carbomethoxy-3β-(4-iodophenyl) | 14 | - | - | - | - |
| 4 | -CH2CH=CH-Br | 2β-carbomethoxy-3β-(4-iodophenyl) | 30 | - | - | - | - |
| 5 | -CH2CH=CH-I | 2β-carbomethoxy-3β-(4-iodophenyl) | 30 | 960 | - | 32 | - |
Note: Data for directly N-Cbz substituted nortropine derivatives with comprehensive binding profiles for DAT, SERT, and NET is sparse in publicly available literature. The compounds presented here are close structural analogs, providing insight into the effects of N-substitution on the nortropane scaffold. Compound 1 (β-CIT) is a well-characterized tropane alkaloid included for reference. Compounds 2-5 demonstrate the impact of various N-substituents on dopamine transporter affinity.[1]
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand displacement assays. Below are detailed methodologies for assessing the binding of compounds to the dopamine, serotonin, and norepinephrine transporters.
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity of test compounds for the dopamine transporter.
Materials:
-
Radioligand: [3H]WIN 35,428 (a cocaine analog)[2]
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding determination: 10 µM GBR 12909 or cocaine[2]
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Striatal tissue is homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.
-
Assay Setup: In triplicate, assay tubes are prepared containing the radioligand ([3H]WIN 35,428 at a final concentration of ~4 nM), competing test compound at various concentrations, and the membrane preparation.[3] For determining non-specific binding, a high concentration of an unlabeled DAT ligand (e.g., GBR 12909) is used instead of the test compound.
-
Incubation: The mixture is incubated, typically for 2-4 hours at 0-4°C, to reach equilibrium.[3]
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of test compounds for the serotonin transporter.
Materials:
-
Radioligand: [3H]Citalopram or [3H]Paroxetine
-
Tissue Source: Rat cortical membranes or cells expressing human SERT (e.g., HEK293 cells)
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding determination: 10 µM fluoxetine or citalopram
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane/Cell Preparation: Similar to the DAT assay, membranes are prepared from brain tissue or cultured cells are harvested and homogenized.
-
Assay Setup: Assay tubes are prepared with the radioligand (e.g., [3H]citalopram at ~1 nM), varying concentrations of the test compound, and the membrane/cell preparation.
-
Incubation: The reaction is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Filtration: The reaction is terminated by rapid filtration and washing as described for the DAT assay.
-
Quantification and Data Analysis: Radioactivity is counted, and IC50 and Ki values are calculated as described above.
Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity of test compounds for the norepinephrine transporter.
Materials:
-
Tissue Source: Rat cortical or thalamic membranes, or cells expressing human NET[5]
-
Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding determination: 1 µM desipramine or tomoxetine[5]
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane/Cell Preparation: Membranes are prepared from the appropriate brain region or cultured cells.
-
Assay Setup: The assay is set up with the radioligand ([3H]nisoxetine at ~1 nM), test compounds, and membrane preparation.
-
Incubation: Incubation is typically carried out for 2-4 hours at 4°C.[5]
-
Termination and Filtration: The assay is terminated by rapid filtration and washing.
-
Quantification and Data Analysis: Radioactivity is measured, and IC50 and Ki values are determined as for the DAT and SERT assays.
Mandatory Visualization
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand displacement binding assay.
Signaling Pathway of Monoamine Transporters
Caption: Simplified signaling pathway of a monoamine neurotransmitter system.
References
- 1. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of N-Cbz-nortropine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of nortropine-based compounds, the accurate quantification of key intermediates like N-Cbz-nortropine is paramount. This guide provides a comparative overview of two principal analytical methodologies—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust and validated quantification of this compound.
At a Glance: Method Comparison
A direct comparison of the performance parameters for HPLC-UV and GC-MS methods for the analysis of this compound is presented below. The data is compiled from established analytical practices for similar N-protected amines and tropane alkaloids.
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL |
| Sample Preparation | Simple dilution | Derivatization may be required |
| Throughput | High | Moderate |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
In-Depth Methodologies: Experimental Protocols
The following sections detail the experimental protocols for the HPLC-UV and GC-MS methods. These protocols are based on established analytical chemistry principles and data from the analysis of related compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a straightforward and robust approach for the routine quantification of this compound, particularly in process control and purity assessment scenarios.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (due to the benzene ring in the Cbz protecting group)
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples within the linear range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Determined by analyzing a series of at least five concentrations across the specified range.
-
Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Evaluated by spiking a known amount of this compound into a blank matrix and calculating the percent recovery.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher sensitivity and selectivity, making it suitable for the quantification of this compound at lower concentrations and for the identification of impurities.
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C (Splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent like dichloromethane.
-
To enhance volatility and improve peak shape, the hydroxyl group of this compound is often derivatized. A common approach is silylation:
-
Evaporate the solvent from the sample.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
After cooling, the sample is ready for injection.
Validation Parameters:
Validation for the GC-MS method follows similar principles to the HPLC-UV method, with linearity, precision, accuracy, LOD, and LOQ being established for the derivatized analyte.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC-UV and GC-MS analysis.
A Comparative Guide to N-Cbz-nortropine Synthesis: An Evaluation of Scalability
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. N-Cbz-nortropine, a crucial building block in the synthesis of various therapeutic agents, can be prepared through several methods. This guide provides a detailed comparison of two prominent protocols for the synthesis of this compound, focusing on their scalability, performance metrics, and experimental procedures. The two primary methods evaluated are the Schotten-Baumann reaction (Protocol A) and synthesis in an anhydrous organic solvent with an organic base (Protocol B).
Performance Metrics: A Side-by-Side Comparison
The selection of a synthesis protocol for industrial applications hinges on a variety of factors, including yield, reaction time, cost of reagents, and ease of purification. The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.
| Performance Metric | Protocol A: Schotten-Baumann Conditions | Protocol B: Anhydrous Organic Solvent |
| Starting Materials | Nortropine, Benzyl Chloroformate | Nortropine, Benzyl Chloroformate |
| Base | Inorganic (e.g., NaOH, K₂CO₃) | Organic (e.g., Triethylamine, DIPEA) |
| Solvent System | Biphasic (e.g., Water/DCM, Water/Toluene) | Anhydrous Organic (e.g., DCM, THF) |
| Typical Reaction Time | Approximately 1 hour | Approximately 30 minutes |
| Reported Yield | Variable, can be affected by hydrolysis | High (crude yield of ~88% reported for a similar compound)[1] |
| Purity & Purification | Good; Purification often by crystallization. | Good; Purification often by crystallization after acidic workup. |
| Key Scalability Pro | "Greener" process, inexpensive base. | Faster reaction, avoids reactant hydrolysis. |
| Key Scalability Con | Inefficient mass transfer in biphasic system. | Higher cost of anhydrous solvents and organic bases. |
Experimental Protocols
Below are detailed methodologies for the two key synthesis protocols. These procedures are based on established chemical literature and provide a foundation for laboratory-scale synthesis and subsequent scale-up.
Protocol A: this compound Synthesis under Schotten-Baumann Conditions
This protocol utilizes a biphasic system with an inorganic base to neutralize the hydrochloric acid byproduct.
Materials:
-
Nortropine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Brine
Procedure:
-
Dissolve nortropine in the chosen organic solvent.
-
Prepare an aqueous solution of the inorganic base (e.g., 2M NaOH).
-
Combine the organic and aqueous solutions in a reaction vessel equipped with vigorous stirring.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate to the biphasic mixture while maintaining vigorous stirring.
-
Allow the reaction to stir for approximately 1 hour at room temperature.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol B: this compound Synthesis in an Anhydrous Organic Solvent
This protocol employs an anhydrous organic solvent and an organic base, which acts as a scavenger for the generated acid.
Materials:
-
Nortropine
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Dissolve nortropine in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (e.g., triethylamine or DIPEA) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate to the solution.
-
Allow the reaction to stir for approximately 30 minutes at room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
Purify the crude product by crystallization.
Logical Workflow for Protocol Selection
The decision-making process for selecting the optimal synthesis protocol involves considering the trade-offs between cost, environmental impact, and process efficiency. The following diagram illustrates the logical workflow for this selection process.
Caption: Logical workflow for selecting a synthesis protocol for this compound.
Signaling Pathway of Amine Protection
The fundamental chemical transformation in both protocols is the protection of the secondary amine of nortropine with a carboxybenzyl (Cbz) group. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Generalized mechanism for the N-Cbz protection of nortropine.
References
Comparative Analysis of N-Substituted Nortropine Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of N-substituted nortropine analogs, focusing on their interaction with key monoamine transporters. While specific data for N-Cbz-nortropine analogs is limited in the readily available literature, this document presents a comprehensive overview of closely related N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane derivatives. The data herein is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro binding affinities (Ki, nM) of various N-substituted nortropane analogs for DAT, SERT, and NET. Lower Ki values indicate higher binding affinity. The data is extracted from studies on 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane derivatives.[1]
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio |
| 1 | -H (Nortropane) | 27 | 2.8 | 35 | 0.10 |
| 2 | -CH₃ (Tropane) | 25 | 3.5 | 45 | 0.14 |
| 3 | -CH₂CH=CH₂ (Allyl) | 20 | 15 | 60 | 0.75 |
| 4 | -CH₂C≡CH (Propargyl) | 14 | 25 | 55 | 1.79 |
| 5 | -CH₂CH=CHBr (2-Bromoallyl) | 30 | 80 | 120 | 2.67 |
| 6 | -CH₂CH=CHI (2-Iodoallyl) | 30 | 95 | 150 | 3.17 |
Experimental Protocols
The binding affinity data presented in this guide was determined using in vitro radioligand binding assays with rat brain tissue. The following is a detailed description of the typical experimental methodology.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET)
-
Radioligands:
-
[³H]WIN 35,428 or a similar selective DAT ligand
-
[³H]Paroxetine or a similar selective SERT ligand
-
[³H]Nisoxetine or a similar selective NET ligand
-
-
Test compounds (N-substituted nortropine analogs)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Nonspecific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 1 µM citalopram for SERT, 1 µM desipramine for NET)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Rat brain regions are dissected and homogenized in ice-cold buffer. The homogenate is then centrifuged, and the resulting pellet (containing the cell membranes) is resuspended in fresh buffer.
-
Binding Assay: The membrane homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a multi-well plate.
-
Incubation: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of the N-substituted nortropine analogs.
Caption: Workflow of a competitive radioligand binding assay.
Structure-Activity Relationship Insights
The data reveals several key structure-activity relationships for N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane analogs:
-
N-Substitution: The nature of the substituent on the nitrogen atom significantly influences both the potency and selectivity of the analogs for the monoamine transporters.
-
Dopamine Transporter (DAT): Small, unsaturated alkyl groups on the nitrogen, such as propargyl, tend to enhance affinity for the DAT.
-
Serotonin Transporter (SERT): The parent nortropane (with a hydrogen on the nitrogen) exhibits the highest affinity for the SERT among the tested analogs. Larger N-substituents generally decrease SERT affinity.
-
Selectivity: By modifying the N-substituent, the selectivity profile of the compounds can be tuned. For instance, moving from the parent nortropane to the N-propargyl analog shifts the selectivity towards the DAT over the SERT.
This comparative guide highlights the importance of the N-substituent in modulating the biological activity of nortropine analogs. For researchers in drug discovery, these findings provide a valuable framework for the rational design of novel ligands with specific and desired pharmacological profiles targeting monoamine transporters. Further investigation into a wider range of N-substituents, including the N-Cbz group, is warranted to expand our understanding of the SAR in this important class of compounds.
References
Safety Operating Guide
Proper Disposal of N-Cbz-nortropine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of N-Cbz-nortropine is a critical component of laboratory safety and environmental responsibility. As a carbamate derivative of nortropine, it should be handled as a potentially hazardous chemical. This guide provides a comprehensive, step-by-step approach to its safe disposal, designed for researchers, scientists, and drug development professionals.
Hazard and Disposal Considerations
Based on the toxicological data for the related compound Nortropine, which is harmful if swallowed, and general principles of chemical safety, this compound should be managed as a hazardous waste. The following table summarizes the presumed hazards and essential disposal considerations.
| Hazard Category | Presumed Hazard | Disposal Consideration |
| Acute Toxicity | Harmful if swallowed. May cause irritation to the skin, eyes, and respiratory tract. | Avoid generating dusts. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. In case of a spill, follow your institution's spill cleanup procedures.[1] |
| Environmental | The environmental impact is not fully known. Discharge into the environment must be avoided.[2] | Do not dispose of down the drain or in regular trash.[3][4] All waste must be collected and disposed of as hazardous chemical waste. |
| Reactivity | No specific reactivity data is available. Assumed to be stable under normal laboratory conditions. | Segregate from incompatible materials as a general good practice. Consult your institution's chemical segregation guidelines. |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.
- Segregate this compound waste from other waste streams at the point of generation to prevent accidental reactions.[5]
2. Waste Containerization:
- Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[5] The container must be in good condition and have a secure, tight-fitting lid.
- For solid waste, a clearly labeled, sealed bag or a wide-mouth container is appropriate.
- For liquid waste (e.g., solutions containing this compound), use a sealed, non-reactive bottle.
- Ensure the container is never filled to more than 90% of its capacity to allow for expansion and prevent spills.[5]
3. Waste Labeling:
- As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's EHS office.[1][6]
- The label must include:
- The words "Hazardous Waste"[4]
- The full chemical name: "this compound"
- The specific constituents and their approximate percentages.
- The date accumulation started.
- The name of the principal investigator and the laboratory location (building and room number).[6]
4. Waste Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be under the control of the laboratory personnel.
- The storage area should be well-ventilated, and the waste container should be kept in secondary containment to prevent spills.[1]
- Keep the waste container closed at all times, except when adding waste.[6]
5. Requesting Waste Pickup:
- Once the waste container is full or if the waste has been stored for the maximum allowable time according to your institution's policy (often six to twelve months for academic labs), submit a waste pickup request to your EHS office.[7][8]
- Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a paper form.[1][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and maintaining open communication with your institution's EHS office, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. youtube.com [youtube.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Reminder: Managing Chemical Waste in Labs – Emory Research Administration News [scholarblogs.emory.edu]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Personal protective equipment for handling N-Cbz-nortropine
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Cbz-nortropine. The following procedures are based on best practices for handling tropane alkaloid derivatives and N-carbobenzyloxy-protected compounds, ensuring a safe laboratory environment.
While specific quantitative hazard data for this compound is limited, its structural similarity to other tropane alkaloids and N-Cbz compounds necessitates careful handling to mitigate potential risks.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes and dust | Conforming to EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact | Inspect gloves prior to use |
| Laboratory coat | Protects skin and clothing from contamination | Standard lab coat | |
| Respiratory Protection | Not generally required with adequate ventilation | Use in a well-ventilated area or chemical fume hood | If dust or aerosols are generated, a dust respirator may be appropriate |
| Hand Hygiene | Wash hands thoroughly after handling |
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Protocols
A clear and practiced plan for spills and waste disposal is essential for laboratory safety and environmental compliance.
Spill Response Workflow
Disposal Plan
-
Waste Collection :
-
Collect all this compound waste, including contaminated materials and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal :
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
All disposal activities must be in strict accordance with local, state, and federal environmental regulations. Do not dispose of this compound down the drain or in regular trash.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
